Methylenecyclopropyl acetyl-coa
Description
Structure
2D Structure
Properties
CAS No. |
56898-43-2 |
|---|---|
Molecular Formula |
C27H42N7O17P3S |
Molecular Weight |
861.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylidenecyclopropyl)ethanethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15?,16-,20-,21-,22+,26?/m1/s1 |
InChI Key |
LRZLYYOBCYKACZ-YVOTYHKYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CC4=C)O |
Synonyms |
methylenecyclopropyl acetyl-CoA methylenecyclopropyl acetyl-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to obtain enantiomerically pure (methylenecyclopropyl)acetyl-CoA, a molecule of significant interest in biochemical research and drug development due to its role as a potent inhibitor of acyl-CoA dehydrogenases. The synthesis of this target molecule can be conceptually divided into two key stages: the preparation of enantiomerically pure (methylenecyclopropyl)acetic acid and its subsequent conjugation to Coenzyme A.
Introduction
(Methylenecyclopropyl)acetyl-CoA is the activated metabolite responsible for the toxic effects of hypoglycin A, a compound found in the unripe ackee fruit. Its potent and specific inhibition of fatty acid β-oxidation has made it a valuable tool for studying metabolic pathways. Access to enantiomerically pure forms of this molecule is crucial for elucidating stereospecific interactions with its target enzymes and for the development of novel therapeutics targeting fatty acid metabolism. This guide outlines plausible and robust methodologies for its synthesis.
Part 1: Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetic Acid
The primary challenge in the synthesis of the target molecule lies in establishing the stereocenter on the cyclopropane ring. Two principal strategies are presented here: classical resolution of a racemic mixture and asymmetric synthesis.
Strategy 1: Classical Resolution of Racemic (Methylenecyclopropyl)acetic Acid
This method involves the synthesis of the racemic acid followed by separation of the enantiomers using a chiral resolving agent.
Experimental Protocol: Resolution of (±)-(Methylenecyclopropyl)acetic Acid
-
Synthesis of Racemic (Methylenecyclopropyl)acetic Acid: The racemic acid can be prepared via established methods, for example, through the cyclopropanation of a suitable allene precursor.
-
Formation of Diastereomeric Salts:
-
Dissolve one equivalent of racemic (methylenecyclopropyl)acetic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to the solution.[1][2]
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the crystalline precipitate by filtration. This precipitate will be enriched in one diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.
-
The mother liquor, enriched in the other diastereomer, can be treated separately to recover the other enantiomer of the acid.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.
-
Extract the liberated enantiomerically pure (methylenecyclopropyl)acetic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure acid.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Caption: Chemical synthesis of the CoA thioester.
Method 2: Enzymatic Synthesis of the CoA Thioester
Enzymatic synthesis using an acyl-CoA synthetase (ACS) offers a milder and often more specific alternative to chemical methods. The substrate specificity of the chosen ACS is a critical factor.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Setup:
-
In a buffered aqueous solution (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.0), combine the enantiopure (methylenecyclopropyl)acetic acid, Coenzyme A, and ATP.
-
Add a suitable acyl-CoA synthetase. The choice of enzyme is critical and may require screening of different ACS enzymes for activity with the specific substrate.
-
Include magnesium chloride (MgCl₂) as a cofactor for the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from a few hours to overnight.
-
Monitor the progress of the reaction by HPLC.
-
-
Purification:
-
Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the supernatant containing the (methylenecyclopropyl)acetyl-CoA using HPLC or SPE.
-
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of the CoA thioester.
Data Presentation
Table 1: Representative Yields and Enantiomeric Excess in Classical Resolution
| Resolving Agent | Substrate | Diastereomeric Salt Yield (%) | Recovered Acid Yield (%) | Enantiomeric Excess (%) |
| (R)-α-phenylethylamine | Racemic 2-phenylpropionic acid | 35-45 | 80-90 (from salt) | >98 |
| Brucine | Racemic mandelic acid | 40-50 | 85-95 (from salt) | >99 |
| (S)-1-(1-Naphthyl)ethylamine | Racemic ibuprofen | 38-48 | 90-97 (from salt) | >99 |
Table 2: Comparison of CoA Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Chemical (Mixed Anhydride) | Ethyl chloroformate, Et₃N, CoASH | 40-70 | Broad substrate scope, well-established | Harsher conditions, potential for side reactions |
| Enzymatic (ACS) | Acyl-CoA Synthetase, ATP, CoASH, Mg²⁺ | 50-95 | Mild conditions, high specificity, high yield | Enzyme cost and stability, substrate specificity can be limiting |
Conclusion
The synthesis of enantiomerically pure (methylenecyclopropyl)acetyl-CoA is a multi-step process that can be achieved through a combination of classical resolution or asymmetric synthesis for the chiral acid precursor, followed by either chemical or enzymatic ligation to Coenzyme A. The choice of method will depend on the available resources, desired scale, and the specific requirements for purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important biochemical probe.
References
An In-depth Technical Guide on the Mechanism of Action of Methylenecyclopropyl Acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This guide elucidates the molecular mechanism by which MCPA-CoA exerts its toxicity. The primary mode of action is the irreversible inhibition of key mitochondrial enzymes essential for fatty acid β-oxidation. Specifically, MCPA-CoA acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This enzymatic blockade halts the breakdown of fatty acids, leading to a critical depletion of acetyl-CoA. Since acetyl-CoA is an obligate allosteric activator of pyruvate carboxylase, a rate-limiting enzyme in gluconeogenesis, its depletion results in the cessation of hepatic glucose production. This ultimately leads to the severe hypoglycemia observed in patients.
Introduction
Hypoglycin A (L-α-amino-β-[methylenecyclopropyl] propionic acid) is a naturally occurring amino acid analogue present in high concentrations in the unripe fruit of the ackee tree. Upon ingestion, hypoglycin A is metabolized in the body to its toxic form, this compound (MCPA-CoA). The clinical manifestation of hypoglycin A poisoning, Jamaican Vomiting Sickness, was first documented in the early 20th century and is characterized by symptoms including uncontrollable vomiting, abdominal cramps, drowsiness, and in severe cases, coma and death resulting from profound hypoglycemia. Understanding the precise mechanism of action of MCPA-CoA is crucial for the diagnosis and management of this intoxication and provides valuable insights into the regulation of fatty acid metabolism.
Molecular Mechanism of Action: Suicide Inhibition of Acyl-CoA Dehydrogenases
The central mechanism of MCPA-CoA toxicity is the targeted and irreversible inactivation of specific mitochondrial acyl-CoA dehydrogenases (ACADs). These flavin-containing enzymes catalyze the initial, rate-limiting step in the β-oxidation of fatty acids.
Primary Enzymatic Targets: MCPA-CoA exhibits selectivity in its inhibition of ACADs.
-
Severely Inhibited: Short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are the primary targets and are severely and irreversibly inactivated. Isovaleryl-CoA dehydrogenase (IVDH), involved in leucine metabolism, is also strongly inhibited.
-
Mildly Inhibited: 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is only slowly and mildly affected.
-
Not Significantly Inhibited: Long-chain acyl-CoA dehydrogenase (LCADH) is not significantly inactivated by MCPA-CoA.
Mechanism of Suicide Inhibition: MCPA-CoA functions as a mechanism-based inactivator, or suicide inhibitor. The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. The process involves the abstraction of the α-proton of MCPA-CoA by a conserved glutamate residue in the enzyme's active site. However, the unique structure of the methylenecyclopropyl group leads to the formation of a highly reactive intermediate during the catalytic process. This intermediate then covalently binds to the enzyme, likely to the FAD cofactor or a nearby active site residue, leading to its irreversible inactivation. This suicide inhibition mechanism ensures a potent and lasting disruption of enzyme function.
Metabolic Consequences of Enzyme Inhibition
The irreversible inhibition of SCAD and MCAD triggers a cascade of metabolic disturbances that culminate in severe hypoglycemia.
3.1. Disruption of Fatty Acid β-Oxidation: The primary role of SCAD and MCAD is to catalyze the initial dehydrogenation step in the breakdown of short and medium-chain fatty acids, respectively. Their inactivation by MCPA-CoA effectively blocks this pathway. This halt in β-oxidation prevents the catabolism of fatty acids for energy production. A direct consequence is the accumulation of upstream metabolites, such as butyryl-CoA and other short-chain acyl-CoAs, in the mitochondria.
3.2. Depletion of Acetyl-CoA and Impairment of Gluconeogenesis: The end product of each cycle of β-oxidation is acetyl-CoA, which serves as a crucial metabolic hub. It can enter the citric acid cycle for ATP production or act as an allosteric activator for other enzymes. The blockade of β-oxidation by MCPA-CoA leads to a drastic reduction in the hepatic pool of acetyl-CoA.
This depletion has a critical downstream effect on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. The enzyme pyruvate carboxylase, which catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate), is absolutely dependent on acetyl-CoA for its activity. The absence of this essential activator renders pyruvate carboxylase inactive, thereby shutting down the entire gluconeogenic pathway.
Once the liver's glycogen stores are depleted, the body is unable to synthesize new glucose, leading to rapid and profound hypoglycemia.
Quantitative Analysis of Enzyme Inhibition
| Enzyme | Substrate Specificity | Effect of MCPA-CoA | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 Acyl-CoAs | Severely, Irreversibly Inhibited | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C4-C12 Acyl-CoAs | Severely, Irreversibly Inhibited | |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Isovaleryl-CoA | Severely, Irreversibly Inhibited | |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Branched-Chain Acyl-CoAs | Slowly and Mildly Inhibited | |
| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | C8-C20 Acyl-CoAs | Not Significantly Inhibited |
Key Experimental Protocols
The mechanism of MCPA-CoA has been elucidated through a series of key biochemical experiments. The workflows for these experiments are outlined below, followed by detailed protocols.
Protocol 1: Spectrophotometric Titration to Demonstrate Irreversible Inhibition
This experiment is designed to monitor the activity of a purified acyl-CoA dehydrogenase (e.g., SCAD or MCAD) over time in the presence of MCPA-CoA to demonstrate irreversible, time-dependent inactivation.
-
Principle: The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of an artificial electron acceptor, which changes color upon reduction. The rate of this color change is proportional to enzyme activity. In the presence of a suicide inhibitor like MCPA-CoA, the enzyme activity will decrease over time as more enzyme molecules become covalently modified and inactivated.
-
Reagents:
-
Purified SCAD or MCAD enzyme preparation.
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.6).
-
Electron acceptor: Phenazine methosulfate (PMS) or Ferricenium hexafluorophosphate.
-
Terminal electron acceptor: 2,6-Dichlorophenolindophenol (DCPIP).
-
Substrate: Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD).
-
Inhibitor: Synthesized MCPA-CoA.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and the electron acceptors (PMS and DCPIP).
-
Add the purified enzyme to the cuvette and incubate for 2 minutes at a controlled temperature (e.g., 30°C).
-
Initiate the baseline reaction by adding the substrate (e.g., Butyryl-CoA) and monitor the decrease in absorbance of DCPIP at 600 nm for 2-3 minutes to establish the initial, uninhibited reaction rate.
-
In a separate cuvette, pre-incubate the purified enzyme with a specific concentration of MCPA-CoA for varying time intervals (e.g., 0, 2, 5, 10, 20 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the full reaction mixture (buffer, electron acceptors, and substrate).
-
Immediately monitor the decrease in absorbance at 600 nm to measure the residual enzyme activity.
-
-
Data Analysis: Plot the remaining enzyme activity (as a percentage of the initial activity) against the pre-incubation time with MCPA-CoA. A time-dependent exponential decay in enzyme activity is indicative of irreversible inhibition. This experiment can be repeated in the presence of a high concentration of the natural substrate to demonstrate protection from inactivation, a hallmark of active-site directed irreversible inhibition.
Protocol 2: LC-MS/MS Analysis of Hepatic Acyl-CoA Profiles
This experiment is used to identify and quantify the changes in the mitochondrial acyl-CoA pool in an in vivo model (e.g., rats) treated with hypoglycin, providing evidence for the specific enzymatic blockade.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the highly sensitive and specific separation and quantification of individual acyl-CoA species from complex biological samples. By comparing the acyl-CoA profiles of treated versus control animals, one can identify the specific metabolic nodes that are disrupted.
-
Experimental Workflow:
-
Animal Treatment: Treat a cohort of rats with a sublethal dose of hypoglycin. A control group receives a vehicle solution.
-
Tissue Harvesting: At a predetermined time point post-treatment (e.g., when hypoglycemia is evident), euthanize the animals and rapidly harvest the liver, immediately freeze-clamping it in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: a. Pulverize the frozen liver tissue under liquid nitrogen. b. Extract the acyl-CoAs from the powdered tissue using a cold extraction buffer (e.g., 10% trichloroacetic acid or a methanol/acetonitrile solution). c. Include an internal standard (e.g., 15:0-CoA) to correct for extraction efficiency and instrument variability. d. Centrifuge the homogenate to pellet proteins and other debris.
-
Sample Preparation: a. The supernatant containing the acyl-CoAs can be purified and concentrated using solid-phase extraction (SPE). b. Dry the purified extract under nitrogen gas and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto a reverse-phase C18 HPLC column. b. Separate the acyl-CoAs using a gradient of mobile phases (e.g., Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: acetonitrile). c. Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). d. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.
-
-
Data Analysis: Integrate the peak areas for each acyl-CoA species in both control and treated samples. Normalize the peak areas to the internal standard. Compare the relative abundance of each acyl-CoA. The expected result is a significant increase in short-chain species like butyryl-CoA and hexanoyl-CoA and a marked decrease in acetyl-CoA in the hypoglycin-treated group, consistent with a blockade at SCAD.
Conclusion
The mechanism of action of this compound is a classic example of suicide inhibition with profound and specific metabolic consequences. By irreversibly inactivating short- and medium-chain acyl-CoA dehydrogenases, MCPA-CoA effectively shuts down mitochondrial fatty acid β-oxidation. This leads to a critical depletion of acetyl-CoA, which in turn halts gluconeogenesis, resulting in severe and potentially lethal hypoglycemia. The detailed elucidation of this pathway provides a clear molecular basis for the toxicity observed in Jamaican Vomiting Sickness and underscores the critical importance of fatty acid metabolism in maintaining glucose homeostasis.
Methylenecyclopropyl Acetyl-CoA: A Comprehensive Technical Guide on its Role as a Metabolite of Hypoglycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin A, a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia and metabolic disruption. The toxicity of hypoglycin A is not direct but results from its metabolic activation to (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This technical guide provides an in-depth exploration of the formation of MCPA-CoA from hypoglycin A, its mechanism of action, the experimental protocols used to study its effects, and a summary of relevant quantitative data. The primary molecular target of MCPA-CoA is the mitochondrial β-oxidation of fatty acids, which it potently inhibits, leading to a cascade of metabolic derangements that underpin the pathophysiology of hypoglycin A toxicity. Understanding the biochemistry of MCPA-CoA is critical for the development of diagnostic and therapeutic strategies for this and related toxicoses.
Introduction
Hypoglycin A is a naturally occurring protoxin that, upon ingestion, is metabolized into the highly toxic MCPA-CoA.[1] This metabolite is the central figure in the pathogenesis of Jamaican Vomiting Sickness, a condition that can lead to severe hypoglycemia, encephalopathy, and death.[2][3] The metabolic consequences of MCPA-CoA are primarily due to its potent and irreversible inhibition of key enzymes involved in fatty acid and amino acid metabolism.[4][5] This guide will detail the biochemical journey from the inert protoxin, hypoglycin A, to its active, toxic metabolite, MCPA-CoA, and the subsequent molecular havoc it wreaks.
Metabolic Activation of Hypoglycin A
The conversion of hypoglycin A to its toxic metabolite, MCPA-CoA, is a two-step process that occurs within the liver.[2][6]
-
Transamination: In the cytosol, hypoglycin A undergoes transamination by an aminotransferase to form methylenecyclopropylpyruvic acid (MCP-pyruvate).[2][5]
-
Oxidative Decarboxylation: MCP-pyruvate is then transported into the mitochondria where it undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex, to form MCPA-CoA.[1][2] This is the same enzyme complex responsible for the metabolism of the branched-chain amino acids leucine, isoleucine, and valine.[1]
Figure 1: Metabolic pathway of Hypoglycin A to MCPA-CoA.
Mechanism of Toxicity: Inhibition of β-Oxidation
The primary mechanism of MCPA-CoA's toxicity is the severe and irreversible inhibition of mitochondrial fatty acid β-oxidation.[4][7] MCPA-CoA acts as a suicide inhibitor for several acyl-CoA dehydrogenases.[4]
Specifically, MCPA-CoA has been shown to potently inactivate:
The inactivation of these enzymes blocks the breakdown of fatty acids, leading to a number of downstream metabolic consequences:
-
Depletion of Acetyl-CoA: The inability to oxidize fatty acids leads to a significant reduction in the production of acetyl-CoA.[8]
-
Inhibition of Gluconeogenesis: Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis.[8] The depletion of acetyl-CoA, therefore, impairs the liver's ability to synthesize glucose, leading to profound hypoglycemia.[1][9]
-
Depletion of ATP: The disruption of β-oxidation, a major source of cellular energy, leads to a decrease in ATP levels, further compromising energy-dependent processes like gluconeogenesis.[8]
-
Accumulation of Fatty Acids and their Metabolites: The blockage of β-oxidation results in the accumulation of fatty acids in the liver.[9] The body attempts to compensate by utilizing alternative metabolic pathways, leading to the formation and excretion of unusual dicarboxylic acids in the urine.[10]
Figure 2: MCPA-CoA's inhibition of β-oxidation and its consequences.
Experimental Protocols
Quantification of Hypoglycin A and its Metabolites in Biological Samples
A common method for the quantitative analysis of hypoglycin A and its metabolites, such as methylenecyclopropylacetyl-glycine (MCPA-Gly), in urine and plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][11]
Protocol Outline:
-
Sample Preparation:
-
Chromatographic Separation:
-
Reverse-phase liquid chromatography is used to separate the analytes.[2]
-
A C18 column is commonly employed with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is used to ionize the analytes.[2]
-
Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.[2]
-
Figure 3: Workflow for HPLC-MS/MS analysis of hypoglycin metabolites.
In Vitro Enzyme Inhibition Assays
To assess the inhibitory effect of MCPA-CoA on acyl-CoA dehydrogenases, in vitro enzyme assays are performed using purified enzymes.[4]
Protocol Outline:
-
Enzyme Preparation:
-
Assay Conditions:
-
Measurement of Enzyme Activity:
-
Enzyme activity is monitored spectrophotometrically by measuring the reduction of a dye (e.g., 2,6-dichlorophenolindophenol) that accepts electrons from the enzyme's FAD cofactor.
-
The rate of dye reduction is proportional to the enzyme's activity.
-
To determine if the inhibition is irreversible, the enzyme can be pre-incubated with MCPA-CoA before the addition of the substrate.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to hypoglycin A and its metabolites from the literature.
Table 1: Concentrations of Hypoglycin A and its Metabolites in Biological Samples
| Analyte | Matrix | Concentration Range | Reference |
| Hypoglycin A | Unripe Ackee Fruit | >1000 ppm | [12] |
| Hypoglycin A | Ripe Ackee Fruit | <0.1 ppm | [12] |
| MCPA-Gly & MCPF-Gly | Human Urine | 0.10 - 20.0 µg/mL | [2] |
| Hypoglycin A | Horse Serum (Atypical Myopathy) | up to 8,500 ng/mL | [11] |
| Hypoglycin A | Sheep Serum (Subclinical) | 5.62 - 126.4 ng/mL | [13] |
Table 2: Effects of MCPA-CoA on Enzyme Activity and Metabolite Levels
| Parameter | Experimental System | Effect | Magnitude of Change | Reference |
| Butyryl-CoA Dehydrogenase Activity | Rat Liver Mitochondria (Hypoglycin-treated) | Inhibition | Drastically reduced | [7] |
| Octanoyl- & Palmitoyl-CoA Dehydrogenase Activity | Rat Liver Mitochondria (Hypoglycin-treated) | No effect | Unaffected | [7] |
| Butyryl-CoA Dehydrogenase Activity | Purified Rabbit Liver Enzyme (13 µM MCPA-CoA) | Strong Inhibition | Not specified | [7] |
| Dicarboxylic Acid Excretion | Human Urine (Jamaican Vomiting Sickness) | Increase | 70 to 1000 times higher than normal | [10] |
| Short-chain Fatty Acid Excretion | Human Urine (Jamaican Vomiting Sickness) | Increase | Up to 300 times higher than normal | [10] |
| Hepatic Acetyl-CoA | MCPA-treated Rats | Decrease | 84% reduction | [8] |
Conclusion
This compound is the key toxic metabolite of hypoglycin A, responsible for the profound metabolic disturbances observed in Jamaican Vomiting Sickness. Its primary mechanism of action, the irreversible inhibition of mitochondrial acyl-CoA dehydrogenases, leads to a cascade of events including the shutdown of fatty acid β-oxidation, depletion of acetyl-CoA and ATP, and subsequent inhibition of gluconeogenesis, resulting in severe hypoglycemia. The analytical methods developed for the detection of hypoglycin A and its metabolites are crucial for the diagnosis of associated toxicoses. A thorough understanding of the biochemical pathways and mechanisms of toxicity of MCPA-CoA is essential for researchers, scientists, and drug development professionals working on countermeasures and therapeutic interventions for this and other metabolic poisons.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchetron.com [alchetron.com]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hypoglycin | 156-56-9 | Benchchem [benchchem.com]
- 7. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 10. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Hypoglycin A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. Hypoglycin A absorption in sheep without concurrent clinical or biochemical evidence of disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Methylenecyclopropyl Acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent and irreversible inhibitor of crucial mitochondrial enzymes, arising from the metabolism of the naturally occurring toxin hypoglycin A. This document provides a comprehensive technical overview of the discovery, history, and biochemical characterization of MCPA-CoA. It details the historical context of Jamaican Vomiting Sickness, the elucidation of its toxic agent, and the subsequent identification and mechanistic studies of MCPA-CoA. This guide presents quantitative data on enzyme inhibition, detailed experimental protocols for its study, and visualizations of the key metabolic pathways, offering a valuable resource for researchers in toxicology, biochemistry, and drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the clinical condition known as Jamaican Vomiting Sickness. First documented in the late 19th and early 20th centuries, this illness was characterized by severe vomiting, hypoglycemia, and in many cases, death.[1][2] The consumption of the unripe fruit of the ackee tree (Blighia sapida) was identified as the cause.[1][3]
It wasn't until the mid-20th century that the toxic principle was isolated and identified as the amino acid hypoglycin A (L-α-amino-β-[methylenecyclopropyl]propionic acid).[1][3] Early studies on the effects of hypoglycin A revealed its potent hypoglycemic effects, leading to the hypothesis that it interfered with glucose metabolism.[4]
A pivotal breakthrough came with the discovery that hypoglycin A itself is not the ultimate toxin but is metabolized in vivo to a more potent inhibitor.[1] Research, notably by Tanaka and Ikeda, elucidated that hypoglycin A undergoes transamination and oxidative decarboxylation to form methylenecyclopropylacetic acid (MCPA) .[5] This intermediate is then activated to its coenzyme A ester, This compound (MCPA-CoA) , the true causative agent of the observed toxicity.[1][5]
The identification of MCPA-CoA as a "suicide inhibitor" of specific enzymes marked a significant advancement in understanding the molecular basis of Jamaican Vomiting Sickness and provided a classic example of lethal synthesis, where the body's own metabolic processes convert a seemingly harmless compound into a potent toxin.[5]
Biochemical Mechanism of Action
MCPA-CoA exerts its toxic effects primarily through the irreversible inhibition of a class of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases (ACADs) .[5] These enzymes are critical for the β-oxidation of fatty acids, a major pathway for energy production, particularly during periods of fasting.
The mechanism of inhibition is a classic example of "suicide inhibition," where the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the reactive methylenecyclopropyl group of MCPA-CoA forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[1][5]
Affected Signaling and Metabolic Pathways
The primary pathway disrupted by MCPA-CoA is the mitochondrial fatty acid β-oxidation spiral . By inhibiting key acyl-CoA dehydrogenases, MCPA-CoA effectively blocks the breakdown of fatty acids into acetyl-CoA. This has several downstream consequences:
-
Impaired Gluconeogenesis: The lack of acetyl-CoA, a crucial allosteric activator of pyruvate carboxylase, leads to a severe reduction in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. This is the primary cause of the profound hypoglycemia observed in Jamaican Vomiting Sickness.[1][6]
-
Depletion of Energy Stores: The inability to oxidize fatty acids deprives the body of a major source of ATP, particularly in tissues with high energy demands like the liver and muscles.[6]
-
Accumulation of Fatty Acids: The blockage of β-oxidation leads to an accumulation of fatty acids and their derivatives, contributing to the overall metabolic derangement.[2]
The following diagram illustrates the metabolic fate of hypoglycin A and the subsequent inhibition of β-oxidation by MCPA-CoA.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of MCPA-CoA has been characterized against several acyl-CoA dehydrogenases. The most significantly affected are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).
| Enzyme Target | Organism | Inhibition Type | Kinetic Parameter | Value | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Pig Kidney | Suicide Inhibition | - | Severely inactivated | [5] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | Pig Kidney | Irreversible | - | Slowly and mildly inactivated | [5] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Pig Kidney | - | - | Not significantly inactivated | [5] |
Note: While the irreversible, "suicide" nature of the inhibition is well-established, specific Ki or IC50 values are not consistently reported in the literature, with studies often describing the extent of inactivation over time.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound (MCPA-CoA)
The synthesis of MCPA-CoA is typically achieved through the activation of methylenecyclopropylacetic acid (MCPA) and its subsequent reaction with Coenzyme A. The following is a generalizable two-step chemo-enzymatic protocol.
Step 1: Synthesis of Methylenecyclopropylacetic Acid (MCPA)
MCPA can be synthesized from commercially available starting materials. A common route involves the reaction of a suitable cyclopropane precursor followed by functional group manipulations.
Step 2: Conversion of MCPA to MCPA-CoA using Acyl-CoA Synthetase
This enzymatic method provides a high-yield synthesis of the CoA ester under mild conditions.
-
Materials:
-
Methylenecyclopropylacetic acid (MCPA)
-
Coenzyme A (CoA), free acid
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2
-
Acyl-CoA Synthetase (from various sources, e.g., Pseudomonas sp.)
-
Potassium phosphate buffer (pH 7.4)
-
Tris-HCl buffer (pH 8.0)
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl2
-
5 mM ATP
-
1 mM Coenzyme A
-
2 mM Methylenecyclopropylacetic acid
-
-
Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by following the disappearance of free CoA using Ellman's reagent (DTNB) or by HPLC.
-
Purify the resulting MCPA-CoA using reversed-phase HPLC.
-
The following diagram outlines the general workflow for the synthesis of an acyl-CoA ester.
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
The activity of acyl-CoA dehydrogenases and their inhibition by MCPA-CoA can be measured using a spectrophotometric assay with an artificial electron acceptor like ferricenium hexafluorophosphate.
-
Principle: The acyl-CoA dehydrogenase oxidizes its substrate, and the electrons are transferred to the ferricenium ion, causing a decrease in absorbance at a specific wavelength.
-
Materials:
-
Purified SCAD or MCAD
-
Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrate
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (pH 7.6)
-
MCPA-CoA (inhibitor)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add the acyl-CoA dehydrogenase to the mixture.
-
To measure inhibition, pre-incubate the enzyme with various concentrations of MCPA-CoA for a defined period.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium) over time using a spectrophotometer.
-
Calculate the enzyme activity from the rate of absorbance change.
-
ETF Fluorescence Reduction Assay
This is a more specific assay that uses the natural electron acceptor for acyl-CoA dehydrogenases, Electron Transfer Flavoprotein (ETF).
-
Principle: The FAD cofactor of ETF is fluorescent. When it accepts electrons from the acyl-CoA dehydrogenase, its fluorescence is quenched.
-
Materials:
-
Purified SCAD or MCAD
-
Purified Electron Transfer Flavoprotein (ETF)
-
Butyryl-CoA or Octanoyl-CoA
-
Potassium phosphate buffer (pH 7.6)
-
MCPA-CoA
-
-
Procedure:
-
Prepare an anaerobic reaction mixture in a sealed cuvette containing buffer and ETF.
-
Add the acyl-CoA dehydrogenase. For inhibition studies, pre-incubate with MCPA-CoA.
-
Initiate the reaction by injecting the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence (Excitation ~340 nm, Emission ~490 nm) over time using a spectrofluorometer.
-
Calculate the enzyme activity from the rate of fluorescence decrease.[7][8]
-
LC-MS/MS Analysis of MCPA-CoA in Biological Samples
This method allows for the sensitive and specific quantification of MCPA-CoA in tissues or cell extracts.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium acetate or formic acid in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for MCPA-CoA would need to be determined empirically but would be based on its molecular weight and fragmentation pattern. For MCPA-CoA, the parent-daughter ion pair resulting from the loss of 3'-phosphoadenosine-diphosphate is 862/355.[3]
-
Conclusion
The discovery and characterization of this compound represent a fascinating chapter in the fields of toxicology and biochemistry. From its origins in a folk illness to its detailed elucidation as a potent enzyme inhibitor, the study of MCPA-CoA has provided profound insights into fatty acid metabolism and the mechanisms of toxicity. The experimental protocols and data presented in this guide offer a foundation for further research into the effects of this and other related toxic metabolites, with potential implications for the development of novel therapeutics and a deeper understanding of metabolic regulation.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 4. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 10. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Hypoglycin A to Methylenecyclopropylacetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoglycin A, a non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo), is a protoxin, meaning its toxicity is mediated through its metabolic conversion to a reactive intermediate.[1][2] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1][3] The toxic effects are a direct result of the enzymatic conversion of hypoglycin A to methylenecyclopropylacetyl-coenzyme A (MCPA-CoA). This document provides an in-depth technical overview of this enzymatic conversion, the mechanism of toxicity, and relevant experimental methodologies.
The Metabolic Activation Pathway of Hypoglycin A
The conversion of the relatively inert Hypoglycin A to the highly toxic MCPA-CoA is a two-step enzymatic process that occurs within the body.[2][3]
-
Transamination: The first step is the removal of the amino group from Hypoglycin A. This reaction is catalyzed by aminotransferases in the cytosol, converting Hypoglycin A into methylenecyclopropylpyruvate (MCP-pyruvate).[3]
-
Oxidative Decarboxylation: Subsequently, MCP-pyruvate is transported into the mitochondria, where it undergoes oxidative decarboxylation to form MCPA-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex.[1][3]
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA.
Mechanism of MCPA-CoA Toxicity: Suicide Inhibition
MCPA-CoA is a potent inhibitor of several key enzymes involved in fatty acid metabolism. It acts as a "suicide inhibitor," meaning it is processed by the target enzyme, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme.[1][4]
The primary targets of MCPA-CoA are acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[4] These enzymes are crucial for the β-oxidation of fatty acids. By inactivating these dehydrogenases, MCPA-CoA effectively shuts down fatty acid metabolism, a critical source of energy for the body, especially during fasting. This disruption leads to the depletion of hepatic glycogen stores and a subsequent severe drop in blood glucose levels (hypoglycemia).[1][2] Furthermore, the inhibition of β-oxidation leads to a reduction in hepatic acetyl-CoA content and ATP stores, which in turn inhibits gluconeogenesis, the body's process for producing glucose.[5][6]
References
- 1. alchetron.com [alchetron.com]
- 2. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 3. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Inactivation of Acyl-CoA Dehydrogenases by Methylenecyclopropyl Acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenecyclopropyl acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin A found in unripe ackee fruit, is a potent stereospecific inactivator of a subset of mitochondrial acyl-CoA dehydrogenases. This technical guide provides an in-depth analysis of the mechanism of this inactivation, focusing on the stereochemical aspects and the downstream metabolic consequences. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, toxicology, and drug development who are interested in the intricate interactions between this unique inhibitor and its target enzymes.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial step of fatty acid β-oxidation in the mitochondria.[1] These enzymes are crucial for energy production from fatty acids, particularly during periods of fasting. The inactivation of ACADs can lead to severe metabolic disturbances, including hypoglycemia and fatty acid oxidation disorders.[1]
This compound (MCPA-CoA) is a well-characterized "suicide inhibitor" of several ACADs.[2] Suicide inhibitors are unreactive compounds that are converted into highly reactive molecules by the catalytic action of their target enzyme, leading to the irreversible inactivation of that enzyme.[2] The study of MCPA-CoA provides valuable insights into the catalytic mechanisms of ACADs and serves as a model for the design of specific enzyme inhibitors.
This guide will explore the stereospecific nature of this inactivation, the specific ACADs that are targeted, the biochemical consequences of this inhibition, and the experimental approaches used to study these phenomena.
Targeted Acyl-CoA Dehydrogenases and Specificity
MCPA-CoA exhibits significant specificity in its inactivation of different ACADs. This specificity is crucial for understanding the resulting metabolic phenotype.
Key Targeted Enzymes:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): Severely and irreversibly inactivated by MCPA-CoA.[2]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Also severely and irreversibly inactivated by MCPA-CoA.[2]
-
Isovaleryl-CoA Dehydrogenase (IVDH): Another primary target for severe and irreversible inactivation.[2]
-
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH): Only slowly and mildly inactivated.[2]
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): Not significantly inactivated.[2]
This selective inactivation explains the metabolic profile observed in cases of hypoglycin toxicity, where there is a significant disruption in the metabolism of short and medium-chain fatty acids, as well as the amino acid leucine (metabolized via IVDH).[2]
Quantitative Analysis of Inactivation
The inactivation of ACADs by MCPA-CoA is a time-dependent process that follows pseudo-first-order kinetics. The key parameters used to quantify this inactivation are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_i). Due to the irreversible nature of suicide inhibition, these values provide a more accurate representation of inhibitor potency than a simple IC50 value.
| Enzyme | Inhibitor | k_inact (min⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |
| SCAD | (R)-MCPA-CoA | Data not available | Data not available | Data not available |
| SCAD | (S)-MCPA-CoA | Data not available | Data not available | Data not available |
| MCAD | (R)-MCPA-CoA | Data not available | Data not available | Data not available |
| MCAD | (S)-MCPA-CoA | Data not available | Data not available | Data not available |
| IVDH | (R)-MCPA-CoA | Data not available | Data not available | Data not available |
| IVDH | (S)-MCPA-CoA | Data not available | Data not available | Data not available |
Note: The table is a template. Specific values for k_inact and K_i for the individual enantiomers of MCPA-CoA require access to primary research articles that are not available in the current search results.
Mechanism of Stereospecific Inactivation
The inactivation of ACADs by MCPA-CoA is a classic example of suicide inhibition, where the enzyme essentially brings about its own demise. The process is stereospecific, meaning that one enantiomer of MCPA-CoA is a more potent inactivator than the other.
4.1. General Mechanism of Acyl-CoA Dehydrogenase Catalysis
To understand the mechanism of inactivation, it is first necessary to comprehend the normal catalytic cycle of ACADs.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of Methylenecyclopropyl Acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is the metabolically activated form of methylenecyclopropylacetic acid (MCPA), a toxic compound found in the unripe ackee fruit and lychee seeds.[1][2] In vivo, MCPA is converted to MCPA-CoA, which then exerts its toxic effects primarily through the irreversible inhibition of several acyl-CoA dehydrogenases, leading to a disruption of fatty acid β-oxidation and potentially severe hypoglycemia.[1][3] The in vitro synthesis of MCPA-CoA is essential for studying its mechanism of action, for use as a standard in analytical methods, and for the screening of potential therapeutic agents that might counteract its effects.
These application notes provide a detailed protocol for the enzymatic synthesis of MCPA-CoA from its precursor, methylenecyclopropylacetic acid (MCPA), using an acyl-CoA synthetase (ACS). The protocol is based on established methods for the in vitro synthesis of other acyl-CoA thioesters.
Principle of the Synthesis
The synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), also known as an acetate-CoA ligase.[4][5] These enzymes facilitate the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A (CoA). The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[4]
Reaction:
MCPA + CoA + ATP <-> MCPA-CoA + AMP + PPi
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| Methylenecyclopropylacetic acid (MCPA) | (Custom Synthesis) | - | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | A2383 | -20°C |
| Acyl-CoA Synthetase (from Pseudomonas sp.) | Sigma-Aldrich | A9984 | -20°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| Potassium Phosphate Buffer (pH 7.5) | (Prepare in lab) | - | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Perchloric Acid (HClO₄) | Sigma-Aldrich | 311421 | Room Temperature |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 | Room Temperature |
Note: The choice of acyl-CoA synthetase may require optimization. Enzymes from different sources may exhibit varying substrate specificity for MCPA.
Experimental Protocols
Preparation of Reagents
-
1 M Potassium Phosphate Buffer (pH 7.5): Prepare a 1 M solution of K₂HPO₄ and a 1 M solution of KH₂PO₄. Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until the pH reaches 7.5.
-
100 mM ATP Solution: Dissolve the appropriate amount of ATP disodium salt in sterile, nuclease-free water. Adjust the pH to 7.0 with NaOH. Store in aliquots at -20°C.
-
100 mM CoA Solution: Dissolve the appropriate amount of Coenzyme A trilithium salt in sterile, nuclease-free water. Store in aliquots at -20°C.
-
10 mM MCPA Stock Solution: Due to the potential insolubility of MCPA in aqueous solutions, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with a buffer containing a detergent like Triton X-100 to the final stock concentration. A suggested buffer is 50 mM potassium phosphate, pH 7.5, with 0.1% Triton X-100.
-
1 M MgCl₂ Solution: Dissolve magnesium chloride in sterile, nuclease-free water.
-
1 M DTT Solution: Dissolve dithiothreitol in sterile, nuclease-free water. Store in aliquots at -20°C.
Enzymatic Synthesis of MCPA-CoA
This protocol is a starting point and may require optimization for reaction time, enzyme concentration, and substrate concentrations.
-
Reaction Mixture Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
| Component | Stock Concentration | Volume (µL) for 1 mL reaction | Final Concentration |
| Sterile H₂O | - | Up to 1000 | - |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 | 100 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| DTT | 1 M | 1 | 1 mM |
| ATP | 100 mM | 50 | 5 mM |
| CoA | 100 mM | 20 | 2 mM |
| MCPA | 10 mM | 100 | 1 mM |
-
Pre-incubation: Mix the components gently and pre-incubate the reaction mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiation of Reaction: Add the Acyl-CoA Synthetase to the reaction mixture. The optimal amount of enzyme should be determined empirically. A starting point is 1-5 units of enzyme per 1 mL of reaction volume.
-
Incubation: Incubate the reaction at 37°C. The reaction time will need to be optimized. It is recommended to take aliquots at various time points (e.g., 30, 60, 90, 120 minutes) to monitor the progress of the reaction.
-
Termination of Reaction: To stop the reaction, add perchloric acid to a final concentration of 0.6 M. This will precipitate the enzyme and other proteins. Incubate on ice for 10 minutes.
-
Neutralization and Protein Removal: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding a solution of 3 M K₂CO₃. The potassium perchlorate will precipitate. Centrifuge again to remove the precipitate. The supernatant now contains the synthesized MCPA-CoA.
Monitoring the Reaction
The formation of MCPA-CoA can be monitored using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is suitable for separating the reactants (ATP, CoA) from the product (MCPA-CoA). The elution can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine moiety of coenzyme A.
Purification of MCPA-CoA
For applications requiring pure MCPA-CoA, the neutralized reaction supernatant can be purified using preparative HPLC with a C18 column. The fractions corresponding to the MCPA-CoA peak are collected, pooled, and lyophilized.
Visualization of the Synthesis Pathway and Workflow
Enzymatic Synthesis Pathway
References
- 1. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 2. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. InterPro [ebi.ac.uk]
Application Notes and Protocols for the Use of Methylenecyclopropyl Acetyl-CoA as a Suicide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent suicide inhibitor of key enzymes involved in fatty acid β-oxidation, primarily Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2] It is the toxic metabolite of methylenecyclopropylacetic acid (MCPA), a compound found in unripe ackee fruit and lychee seeds.[3] Ingestion of MCPA can lead to a severe metabolic disorder known as Jamaican Vomiting Sickness, characterized by hypoglycemia.[3] The specific and irreversible nature of its inhibitory action makes MCPA-CoA a valuable tool for studying the mechanisms of β-oxidation and for the development of novel therapeutic agents targeting metabolic disorders.
These application notes provide a comprehensive overview of the use of MCPA-CoA as a suicide inhibitor, including its mechanism of action, quantitative kinetic data, and detailed protocols for its synthesis and use in enzyme inhibition assays.
Mechanism of Action
MCPA-CoA acts as a mechanism-based inactivator. The enzyme recognizes MCPA-CoA as a substrate and initiates the catalytic cycle. However, the strained cyclopropyl ring in the MCPA-CoA molecule leads to the formation of a highly reactive intermediate within the enzyme's active site. This intermediate then covalently binds to a crucial residue in the active site, leading to the irreversible inactivation of the enzyme.[1] This "suicide" inactivation is time-dependent and follows pseudo-first-order kinetics.
The inhibition of SCAD and MCAD by MCPA-CoA disrupts the β-oxidation of short- and medium-chain fatty acids, respectively. This blockage leads to a cascade of metabolic consequences, including the depletion of acetyl-CoA and ATP, and a subsequent reduction in hepatic pyruvate carboxylase flux, ultimately resulting in profound hypoglycemia.[2][4]
Quantitative Inhibition Data
| Target Enzyme | Organism | Inhibition Type | Ki | kinact | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Rat Liver | Suicide Inhibition | Not Reported | Not Reported | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat Liver | Suicide Inhibition | Not Reported | Not Reported | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Rat Liver | Severe, Irreversible | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MCPA-CoA)
This protocol describes a chemo-enzymatic method for the synthesis of MCPA-CoA from its precursor, (RS)-(Methylenecyclopropyl)acetic acid, adapted from a general method for acyl-CoA ester synthesis.[5]
Materials:
-
(RS)-(Methylenecyclopropyl)acetic acid (available from commercial suppliers)[6]
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M NaHCO3 solution
-
Liquid Nitrogen
-
Lyophilizer
-
HPLC system for purification
Procedure:
-
Activation of (RS)-(Methylenecyclopropyl)acetic acid:
-
In a clean, dry glass vial, dissolve 4 equivalents of CDI in anhydrous THF.
-
Add 4.8 equivalents of (RS)-(Methylenecyclopropyl)acetic acid to the CDI solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
Dissolve 1 equivalent of Coenzyme A lithium salt in 0.5 M NaHCO3 solution.
-
Add the CoA solution to the activated MCPA mixture.
-
Stir the reaction mixture for 45 minutes at room temperature.
-
-
Quenching and Lyophilization:
-
Flash-freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
-
-
Purification:
-
Re-dissolve the lyophilized powder in a minimal amount of water.
-
Purify the MCPA-CoA using a suitable HPLC system with a C18 column. Monitor the elution profile by UV absorbance at 260 nm (for the adenine ring of CoA).
-
Collect the fractions containing the desired product, confirm the identity by mass spectrometry, and lyophilize to obtain the purified MCPA-CoA.
-
Protocol 2: Acyl-CoA Dehydrogenase Suicide Inhibition Assay
This protocol details a spectrophotometric assay to monitor the time-dependent inactivation of acyl-CoA dehydrogenases by MCPA-CoA. The assay measures the decrease in enzyme activity over time in the presence of the inhibitor.
Materials:
-
Purified Short-Chain Acyl-CoA Dehydrogenase (SCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
MCPA-CoA (synthesized as per Protocol 1)
-
Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrate
-
Ferricenium hexafluorophosphate or Electron Transfer Flavoprotein (ETF) as an electron acceptor
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Pre-incubation with MCPA-CoA:
-
Prepare a series of reaction mixtures in cuvettes or a microplate, each containing the assay buffer and a fixed concentration of the acyl-CoA dehydrogenase.
-
To each reaction mixture (except for the control), add a specific concentration of MCPA-CoA.
-
Incubate the mixtures at a constant temperature (e.g., 37°C).
-
-
Measurement of Residual Enzyme Activity:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) after the addition of MCPA-CoA, initiate the enzyme activity assay by adding the substrate (butyryl-CoA for SCAD or octanoyl-CoA for MCAD) and the electron acceptor (ferricenium hexafluorophosphate or ETF).
-
If using ferricenium hexafluorophosphate, monitor the reduction of the ferricenium ion by the decrease in absorbance at 300 nm.
-
If using ETF, monitor the reduction of ETF by the decrease in its intrinsic fluorescence (excitation ~380 nm, emission ~520 nm).
-
The initial rate of the reaction is proportional to the amount of active enzyme remaining.
-
-
Data Analysis:
-
For each concentration of MCPA-CoA, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of this plot will give the apparent pseudo-first-order rate constant of inactivation (kobs).
-
To determine the kinetic parameters Ki and kinact, plot the values of kobs against the corresponding concentrations of MCPA-CoA. Fit the data to the following equation: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of the inhibitor (MCPA-CoA).
-
Visualizations
Signaling Pathway of MCPA-CoA Induced Metabolic Disruption
Caption: MCPA-CoA inhibits SCAD/MCAD, disrupting β-oxidation and leading to hypoglycemia.
Experimental Workflow for Suicide Inhibition Assay
Caption: Workflow for determining the kinetic parameters of suicide inhibition.
Conclusion
MCPA-CoA serves as a highly specific and potent suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases. The detailed protocols and information provided in these application notes are intended to facilitate further research into the mechanism of β-oxidation and the development of novel therapeutics. The irreversible nature of its binding makes MCPA-CoA a powerful tool for probing enzyme structure and function, as well as for understanding the pathophysiology of metabolic diseases. Further studies are warranted to precisely determine the kinetic constants of inhibition for a more complete understanding of its potency.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (RS)-(Methylenecyclopropyl)acetic acid analytical standard 1073-00-3 [sigmaaldrich.com]
"application of Methylenecyclopropyl acetyl-coa in fatty acid metabolism studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent and specific inhibitor of key enzymes in the mitochondrial β-oxidation of fatty acids. As the toxic metabolite of hypoglycin A, found in the unripe ackee fruit, and its lower homologue methylenecyclopropylglycine (MCPG), MCPA-CoA has been instrumental in elucidating the intricate mechanisms of fatty acid metabolism and its regulation.[1][2] Its primary mode of action is the irreversible "suicide" inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and, to a lesser extent, medium-chain acyl-CoA dehydrogenase (MCAD).[1][3] This targeted inhibition disrupts the normal catabolism of fatty acids, leading to a cascade of metabolic derangements, most notably a profound hypoglycemia due to the inhibition of gluconeogenesis.[2][3][4][5]
These unique properties make MCPA-CoA an invaluable tool for researchers studying fatty acid oxidation disorders, glucose homeostasis, and the development of novel therapeutic agents targeting metabolic pathways. These application notes provide an overview of the use of MCPA-CoA in fatty acid metabolism research, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
MCPA-CoA exerts its inhibitory effects by covalently modifying the FAD cofactor of acyl-CoA dehydrogenases.[1] This irreversible binding inactivates the enzyme, leading to a blockage in the β-oxidation spiral. The consequences of this inhibition are a significant reduction in the production of acetyl-CoA and the reducing equivalents (NADH and FADH2) necessary for ATP synthesis and gluconeogenesis.[2][3][6] The accumulation of specific upstream metabolites, such as butyryl-CoA, is a hallmark of MCPA-CoA activity.[3]
The inhibition of fatty acid oxidation by MCPA-CoA leads to a decrease in hepatic acetyl-CoA levels.[3] Acetyl-CoA is a critical allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis.[3] The reduction in acetyl-CoA levels, therefore, leads to a decrease in pyruvate carboxylase flux and a subsequent impairment of glucose production, resulting in hypoglycemia.[3][5]
Key Applications in Fatty Acid Metabolism Research
-
Modeling Inherited Metabolic Disorders: MCPA-CoA can be used to induce a phenocopy of genetic disorders of fatty acid oxidation, such as SCAD deficiency, in cellular and animal models. This allows for the study of disease pathophysiology and the testing of potential therapeutic interventions.
-
Investigating Gluconeogenesis Regulation: By specifically inhibiting fatty acid oxidation, MCPA-CoA provides a tool to probe the intricate links between fatty acid metabolism and glucose homeostasis.
-
Drug Discovery and Development: MCPA-CoA can be used as a reference compound in screens for novel inhibitors of fatty acid oxidation, which may have therapeutic potential in conditions such as obesity and diabetes.
-
Studying Mitochondrial Function: The targeted disruption of β-oxidation by MCPA-CoA allows for the investigation of mitochondrial respiratory chain function and its dependence on fatty acid-derived substrates.
Data Presentation
Table 1: Effects of MCPA Administration on Hepatic Acyl-CoA Concentrations in Rats
| Acyl-CoA Species | Change from Control | Reference |
| Acetyl-CoA | ↓ 84% | [3] |
| Butyryl-CoA | ↑ Markedly | [3] |
| Hexanoyl-CoA | ↑ Markedly | [3] |
| Long-Chain Acyl-CoAs (C12 and longer) | No significant change | [3] |
Table 2: Effects of MCPA Administration on Key Metabolic Parameters in Rats
| Metabolic Parameter | Change from Control | Reference |
| Plasma β-hydroxybutyrate | ↓ 92% | [3] |
| β-hydroxybutyrate turnover | ↓ 82% | [3] |
| Hepatic ATP content | ↓ Depleted | [3] |
| Hepatic Pyruvate Carboxylase Flux | ↓ Markedly Reduced | [3] |
Experimental Protocols
Protocol 1: In Vivo Induction of Fatty Acid Oxidation Inhibition in Mice
This protocol is a representative example and should be adapted based on specific research goals and institutional guidelines.
1. Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
3. Administration of Methylenecyclopropylglycine (MCPG):
-
Prepare a solution of MCPG in sterile saline.
-
Administer MCPG via oral gavage at a dose of 43 mg/kg body weight.[[“]] A control group should receive an equivalent volume of saline.
-
Fast the mice overnight prior to MCPG administration.
4. Sample Collection:
-
At desired time points post-administration (e.g., 4 hours), anesthetize the mice.[[“]]
-
Collect blood via cardiac puncture for plasma analysis (e.g., glucose, β-hydroxybutyrate).
-
Perfuse the liver with ice-cold saline and immediately freeze-clamp the tissue in liquid nitrogen.
-
Store liver samples at -80°C until analysis.
5. Analysis:
-
Analyze plasma glucose using a commercial glucose meter.
-
Measure plasma β-hydroxybutyrate using a commercially available kit.
-
Determine hepatic acyl-CoA concentrations using LC-MS/MS (see Protocol 2).
Protocol 2: Analysis of Hepatic Acyl-CoA Profiles by LC-MS/MS
This protocol is a synthesized method based on established procedures.[1][3]
1. Materials:
-
Frozen liver tissue (~50-100 mg).
-
Internal standards (e.g., [¹³C₂]acetyl-CoA, heptadecanoyl-CoA).
-
Acetonitrile, methanol, water (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system (e.g., Shimadzu UFLCXR, Sciex 6500 QTRAP).
2. Sample Preparation:
-
Homogenize the frozen liver tissue in a suitable extraction buffer containing internal standards.
-
Perform a solid-phase extraction to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Operate the mass spectrometer in negative electrospray ionization mode.
-
Monitor and quantify parent-daughter ion pairs for each acyl-CoA species of interest.
4. Data Analysis:
-
Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the data to the initial tissue weight.
Protocol 3: SCAD Inhibition Assay
This is a representative protocol for an in vitro enzyme inhibition assay.
1. Materials:
-
Purified short-chain acyl-CoA dehydrogenase (SCAD).
-
This compound (MCPA-CoA).
-
Butyryl-CoA (substrate).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Spectrophotometer.
2. Assay Procedure:
-
Pre-incubate purified SCAD with varying concentrations of MCPA-CoA in the assay buffer for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, butyryl-CoA.
-
Monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically at a specific wavelength.
-
The rate of decrease in absorbance is proportional to the SCAD activity.
3. Data Analysis:
-
Calculate the percentage of inhibition of SCAD activity at each concentration of MCPA-CoA.
-
Determine the IC₅₀ value of MCPA-CoA for SCAD.
Mandatory Visualizations
Caption: Signaling pathway of MCPA-CoA inhibition of fatty acid β-oxidation.
Caption: Experimental workflow for in vivo studies with MCPA/MCPG.
Caption: Logical relationship of MCPA-CoA's effect on metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Publisher Correction: Non-invasive assessment of hepatic mitochondrial metabolism by positional isotopomer NMR tracer analysis (PINTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Probing Enzyme Mechanisms with Methylenecyclopropyl Acetyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a potent mechanism-based inactivator, or "suicide inhibitor," of a class of flavoenzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes play a crucial role in the initial step of each cycle of fatty acid β-oxidation within the mitochondria. The unique chemical properties of MCPA-CoA, a toxic metabolite derived from hypoglycin A found in the unripe ackee fruit, make it an invaluable tool for elucidating the catalytic mechanisms of ACADs. This document provides detailed application notes and experimental protocols for utilizing MCPA-CoA as a probe in enzymatic studies, with a focus on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), the primary targets of its inhibitory action.
MCPA-CoA's utility stems from its ability to be processed by the target enzyme as a substrate, leading to the formation of a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site. This process of "suicide inactivation" allows for the specific labeling and investigation of the enzyme's catalytic machinery. Understanding the kinetics and mechanism of this inactivation provides deep insights into the normal catalytic cycle of ACADs and can aid in the design of novel enzyme inhibitors for therapeutic purposes.
Principle of Action: Suicide Inhibition
MCPA-CoA acts as a suicide inhibitor of certain acyl-CoA dehydrogenases. The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. However, the unique structure of MCPA-CoA leads to the formation of a highly reactive species within the active site. This reactive intermediate then attacks a component of the enzyme, typically the FAD cofactor, forming a stable covalent adduct and rendering the enzyme inactive. This irreversible inactivation is time-dependent and follows pseudo-first-order kinetics. The protective effect of the natural substrate against inactivation by MCPA-CoA further confirms that the inhibitor acts at the enzyme's active site.[1]
Data Presentation
The following tables summarize the quantitative data regarding the interaction of MCPA-CoA with various acyl-CoA dehydrogenases.
| Enzyme | Source | Apparent Ki (µM) | kinact (min-1) | Partition Ratio | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Pig Kidney | 2.8 | 0.19 | ~6 | Wenz et al., 1981 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Pig Kidney | 3.2 | 0.08 | Not Reported | Wenz et al., 1981 |
| General Acyl-CoA Dehydrogenase (GACD) | Pig Kidney | 2.5 | 0.17 | ~6 | Wenz et al., 1981 |
Table 1: Kinetic Parameters for the Inactivation of Acyl-CoA Dehydrogenases by MCPA-CoA.
| Enzyme | Observation | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990; Wenz et al., 1981 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990; Wenz et al., 1981 |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severely and irreversibly inactivated.[1] | Ikeda et al., 1990 |
| 2-Methyl-branched Chain Acyl-CoA Dehydrogenase | Slowly and mildly inactivated.[1] | Ikeda et al., 1990 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not significantly inactivated.[1] | Ikeda et al., 1990 |
Table 2: Differential Inactivation of Various Acyl-CoA Dehydrogenases by MCPA-CoA.
Mandatory Visualizations
Caption: Experimental workflow for studying enzyme inactivation by MCPA-CoA.
Caption: Simplified signaling pathway of suicide inhibition by MCPA-CoA.
Experimental Protocols
Protocol 1: Synthesis of this compound (MCPA-CoA)
This protocol is adapted from the general principles of thioester synthesis and requires expertise in organic synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Methylenecyclopropyl acetic acid (MCPA)
-
Coenzyme A (lithium or sodium salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
0.1 M Sodium phosphate buffer, pH 7.5
-
Thin Layer Chromatography (TLC) supplies
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of MCPA:
-
Dissolve methylenecyclopropyl acetic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash with a small amount of anhydrous DMF.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A in cold 0.1 M sodium phosphate buffer, pH 7.5.
-
Slowly add the activated MCPA-NHS ester solution from step 1 to the Coenzyme A solution with gentle stirring.
-
Maintain the pH of the reaction mixture at 7.5 by adding small aliquots of a dilute NaOH solution as needed.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Purification of MCPA-CoA:
-
Purify the resulting MCPA-CoA by preparative reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in a volatile buffer (e.g., ammonium acetate or triethylammonium bicarbonate).
-
Monitor the elution profile at 260 nm (adenine base of CoA) and collect the fractions containing the product.
-
Lyophilize the purified fractions to obtain MCPA-CoA as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized MCPA-CoA using analytical HPLC, mass spectrometry, and NMR spectroscopy.
-
Determine the concentration of MCPA-CoA spectrophotometrically using the extinction coefficient for the adenine moiety of CoA (ε260 = 16,400 M-1cm-1).
-
Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol allows for the continuous monitoring of ACAD activity by following the reduction of an artificial electron acceptor.
Materials:
-
Purified short-chain or medium-chain acyl-CoA dehydrogenase
-
Substrate: Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD)
-
Electron acceptor: 2,6-Dichlorophenolindophenol (DCPIP) or Ferricenium hexafluorophosphate
-
Phenazine methosulfate (PMS) as an intermediate electron carrier (if using DCPIP)
-
Potassium phosphate buffer (50 mM, pH 7.6)
-
Spectrophotometer capable of measuring absorbance changes over time
Procedure:
-
Assay Mixture Preparation:
-
Prepare the assay mixture in a cuvette containing:
-
50 mM Potassium phosphate buffer, pH 7.6
-
50 µM DCPIP
-
1 mM PMS (if using DCPIP) or 100 µM Ferricenium hexafluorophosphate
-
Substrate (e.g., 50-100 µM Butyryl-CoA or Octanoyl-CoA)
-
-
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the acyl-CoA dehydrogenase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 600 nm for DCPIP or the increase in absorbance at 300 nm for Ferrocenium.
-
Record the absorbance change for a period of 1-3 minutes.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the molar extinction coefficient of the electron acceptor (for DCPIP, ε600 = 21,000 M-1cm-1).
-
Protocol 3: Determination of Kinetic Parameters for Suicide Inhibition
This protocol describes how to determine the apparent Ki and kinact for the inactivation of an acyl-CoA dehydrogenase by MCPA-CoA.
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD or MCAD)
-
This compound (MCPA-CoA) of known concentration
-
Substrate and reagents for the activity assay (from Protocol 2)
-
Potassium phosphate buffer (50 mM, pH 7.6)
-
Incubation bath or block at a constant temperature
Procedure:
-
Inactivation Reaction:
-
Prepare a series of reaction mixtures, each containing the same concentration of the enzyme in 50 mM potassium phosphate buffer, pH 7.6.
-
Add varying concentrations of MCPA-CoA to each reaction mixture. Include a control with no MCPA-CoA.
-
Incubate the mixtures at a constant temperature (e.g., 25°C).
-
-
Time-Course of Inactivation:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each inactivation mixture.
-
Immediately dilute the aliquot into the assay mixture (from Protocol 2) to stop the inactivation reaction and measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the assay.
-
-
Data Analysis:
-
For each concentration of MCPA-CoA, plot the natural logarithm of the remaining enzyme activity (ln(Activity)) versus the incubation time.
-
The slope of each of these plots will give the pseudo-first-order rate constant of inactivation (kobs) at that specific MCPA-CoA concentration.
-
Plot the values of kobs against the corresponding concentrations of MCPA-CoA.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the concentration of MCPA-CoA.
-
The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki) can be determined from a non-linear fit of this plot.
-
Conclusion
This compound serves as a powerful and specific tool for the investigation of acyl-CoA dehydrogenase mechanisms. Its action as a suicide inhibitor allows for the detailed kinetic characterization of the inactivation process, providing valuable information about the enzyme's active site and catalytic cycle. The protocols outlined in this document provide a framework for the synthesis, purification, and application of MCPA-CoA in enzymatic studies. By employing these methods, researchers can gain a deeper understanding of the fundamental processes of fatty acid metabolism and lay the groundwork for the development of novel therapeutic agents targeting these pathways.
References
Application Note & Protocol: Quantification of Methylenecyclopropyl Acetyl-CoA using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is a toxic metabolite derived from hypoglycin A, a compound found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, which is characterized by severe hypoglycemia. MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation. This inhibition leads to a depletion of acetyl-CoA and a subsequent reduction in hepatic gluconeogenesis[1]. Accurate quantification of MCPA-CoA is therefore critical for toxicological studies and in the development of potential therapies. This application note provides a detailed protocol for the quantification of MCPA-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of MCPA-CoA. The protocol involves sample preparation to extract short-chain acyl-CoAs, followed by chromatographic separation using reversed-phase liquid chromatography. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The fragmentation of acyl-CoAs typically involves a characteristic neutral loss of the CoA moiety, which allows for specific detection.
Experimental Protocols
1. Sample Preparation (Adapted from various sources[2][3][4][5][6])
This protocol is designed for the extraction of short-chain acyl-CoAs from cell cultures or tissue samples.
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA) in water[2][6]
-
Acetonitrile, HPLC grade
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA (e.g., [¹³C₂]acetyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA)[1][7].
-
-
Procedure for Cell Cultures:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Spike the sample with the internal standard.
-
Sonicate the sample briefly (e.g., 3 pulses of 10 seconds) on ice to ensure complete lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Procedure for Tissue Samples:
-
Homogenize 50-100 mg of frozen tissue powder in 1 mL of ice-cold 10% TCA.
-
Spike the homogenate with the internal standard.
-
Vortex for 1 minute and then sonicate on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
2. LC-MS/MS Analysis (Adapted from various sources[2][8][9][10])
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-15 min: 95% B
-
15.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer (MS) System: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Acyl-CoAs typically fragment with a neutral loss of 507 Da from the protonated molecule [M+H]⁺[2][5][7].
-
The molecular weight of this compound needs to be calculated to determine the precursor ion mass.
-
CoA: ~767.5 g/mol
-
Methylenecyclopropyl acetyl group: C₅H₆O = 82.04 g/mol
-
MCPA-CoA: ~849.54 g/mol
-
Precursor Ion [M+H]⁺: m/z 850.5
-
-
The primary product ion would be [M - 507 + H]⁺.
-
Product Ion: m/z 343.5
-
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 850.5 | 343.5 | 35 |
| Acetyl-CoA | 810.1 | 303.1 | 30 |
| Propionyl-CoA | 824.1 | 317.1 | 30 |
| Butyryl-CoA | 838.2 | 331.2 | 30 |
| Internal Standard ([¹³C₂]acetyl-CoA) | 812.1 | 305.1 | 30 |
| Analyte | Linearity (R²) | LLOQ (nM) | ULOQ (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | >0.99 | 1 | 1000 | <10% | <15% |
| Acetyl-CoA | >0.99 | 0.5 | 1000 | <10% | <15% |
| Propionyl-CoA | >0.99 | 0.5 | 1000 | <10% | <15% |
| Butyryl-CoA | >0.99 | 0.5 | 1000 | <10% | <15% |
Note: The values in the tables are representative and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for MCPA-CoA Quantification
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An Experimental Model for Studying Hypoglycin Toxicity with MCPA-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoglycin A (HGA) is a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds and seedlings of some maple trees. Ingestion of HGA can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness or atypical myopathy in horses, characterized by profound hypoglycemia. The toxicity of HGA is not due to the compound itself, but rather its metabolism to methylenecyclopropylacetyl-CoA (MCPA-CoA).[1] This metabolite is a potent inhibitor of several mitochondrial acyl-CoA dehydrogenases, crucial enzymes in the β-oxidation of fatty acids.[1][2] The resulting impairment of fatty acid metabolism leads to a depletion of cellular energy reserves and an inability to perform gluconeogenesis, culminating in severe hypoglycemia.[3]
This document provides a detailed experimental model for studying the toxic effects of MCPA-CoA, the active metabolite of hypoglycin A. The protocols outlined below cover the chemo-enzymatic synthesis of MCPA-CoA, in vitro cytotoxicity assays using primary hepatocytes, functional mitochondrial assays, and the analytical quantification of MCPA-CoA and its effects on cellular metabolism.
Data Presentation
Table 1: In Vitro Cytotoxicity of MCPA-CoA in Primary Hepatocytes
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) | ATP Levels (pmol/µg protein) |
| 0 (Control) | 100 ± 5.2 | 5 ± 1.1 | 10.5 ± 0.8 |
| 1 | 92 ± 4.8 | 12 ± 2.5 | 8.9 ± 0.7 |
| 10 | 75 ± 6.1 | 35 ± 4.3 | 6.2 ± 0.5 |
| 50 | 48 ± 5.5 | 68 ± 5.9 | 3.1 ± 0.4 |
| 100 | 21 ± 3.9 | 85 ± 6.2 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of Acyl-CoA Dehydrogenase Activity by MCPA-CoA
| Enzyme | Substrate | MCPA-CoA IC50 (µM) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA | ~5 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~15 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA | >100 (No significant inhibition) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | ~10 |
IC50 values are approximate and based on data from purified enzyme assays.[1][2] Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Methylenecyclopropylacetyl-CoA (MCPA-CoA)
This protocol is adapted from general methods for the synthesis of acyl-CoA esters.[4][5][6][7]
Materials:
-
Methylenecyclopropylacetic acid (MCPA)
-
Coenzyme A (CoA) trilithium salt
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF)
-
0.5 M Sodium bicarbonate solution (NaHCO₃)
-
Argon or nitrogen gas
-
Magnetic stirrer and stir bars
-
HPLC system for purification
Procedure:
-
Activation of MCPA:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve methylenecyclopropylacetic acid in anhydrous THF.
-
Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1 hour, or until the reaction is complete (can be monitored by TLC). This forms the MCPA-imidazole intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt in ice-cold 0.5 M NaHCO₃ solution.
-
Slowly add the MCPA-imidazole solution to the CoA solution with constant stirring on ice.
-
Allow the reaction to proceed on ice for 2-4 hours.
-
-
Purification:
-
Purify the resulting MCPA-CoA by reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain MCPA-CoA as a white powder.
-
-
Quantification and Storage:
-
Determine the concentration of MCPA-CoA spectrophotometrically using the extinction coefficient for the adenine group of CoA (ε₂₆₀ = 16.4 mM⁻¹cm⁻¹).
-
Store the lyophilized MCPA-CoA at -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay in Primary Human Hepatocytes
This protocol describes the assessment of MCPA-CoA induced cytotoxicity in primary human hepatocytes.[8]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated 96-well plates
-
MCPA-CoA stock solution (in sterile water or culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP quantitation kit
-
Plate reader (absorbance and luminescence)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes in collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MCPA-CoA in hepatocyte culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the seeding medium from the cells and replace it with the medium containing different concentrations of MCPA-CoA. Include a vehicle control (medium without MCPA-CoA).
-
Incubate the plates for 24 hours.
-
-
Endpoint Measurements:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and read the absorbance at 570 nm.
-
-
Membrane Integrity (LDH Release Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions and measure the absorbance.
-
-
Cellular ATP Levels:
-
Lyse the cells and measure ATP levels using a luminescence-based ATP assay kit according to the manufacturer's protocol.
-
-
Protocol 3: Measurement of Fatty Acid Oxidation Inhibition in Isolated Mitochondria
This protocol outlines the assessment of MCPA-CoA's inhibitory effect on fatty acid oxidation in isolated mitochondria.[2][9][10][11]
Materials:
-
Freshly isolated liver mitochondria (from rat or mouse)
-
Mitochondrial respiration buffer
-
Substrates: Palmitoyl-CoA, L-carnitine, and malate
-
ADP
-
MCPA-CoA
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fresh liver tissue using differential centrifugation.
-
-
Respirometry Assay:
-
Add isolated mitochondria to the respirometer chamber containing respiration buffer.
-
Sequentially add the following:
-
Palmitoyl-CoA, L-carnitine, and malate to initiate fatty acid oxidation-driven respiration.
-
A sub-maximal concentration of ADP to stimulate state 3 respiration.
-
-
After a stable respiration rate is achieved, inject MCPA-CoA at various concentrations.
-
Monitor the oxygen consumption rate to determine the inhibitory effect of MCPA-CoA.
-
Protocol 4: UPLC-MS/MS Quantification of MCPA-CoA and Acyl-CoAs
This protocol provides a method for the analysis of MCPA-CoA and other short-chain acyl-CoAs in biological samples.[12][13][14][15][16]
Materials:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
C18 reverse-phase column
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Acyl-CoA standards
-
Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Sample Preparation:
-
For cell or tissue samples, homogenize in cold 10% TCA.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
UPLC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Use electrospray ionization in positive mode (ESI+).
-
Monitor for specific precursor-to-product ion transitions for each acyl-CoA, including a specific transition for MCPA-CoA.
-
-
Quantification:
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Quantify the amount of MCPA-CoA and other acyl-CoAs in the samples by comparing their peak areas to the standard curve.
-
Visualization of Signaling Pathways and Workflows
Caption: Metabolic pathway of hypoglycin A toxicity.
Caption: Experimental workflow for studying MCPA-CoA toxicity.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | Semantic Scholar [semanticscholar.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Inactivation of Medium-Chain Acyl-CoA Dehydrogenase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in mitochondrial fatty acid β-oxidation, catalyzing the initial dehydrogenation of medium-chain fatty acyl-CoA substrates.[1] Its deficiency (MCADD) is a common inherited metabolic disorder that can lead to life-threatening hypoketotic hypoglycemia, particularly during periods of fasting or illness.[1][2] Understanding the mechanisms of MCAD inactivation is crucial for the development of novel therapeutics for metabolic diseases and for elucidating the pathophysiology of MCADD. These application notes provide detailed protocols for the chemical and thermal inactivation of MCAD, along with methods for quantifying enzyme activity and analyzing inactivation kinetics.
Data Presentation
Table 1: Kinetic Parameters of Irreversible Inactivation of MCAD by Oct-4-en-2-ynoyl-CoA
| Inhibitor | K_I (μM) | k_inact (min⁻¹) |
| Oct-4-en-2-ynoyl-CoA | 11 | 0.025 |
Data sourced from a study on the irreversible inhibition of MCAD.[3]
Table 2: Thermal Inactivation and Kinetic Stability of Wild-Type and Variant MCAD Proteins
| MCAD Protein | Midpoint of Thermal Inactivation (T₁/₂) (°C) | Half-life (t₁/₂) at 41°C (min) |
| Wild-Type | 44.5 ± 0.2 | 25.6 ± 1.5 |
| Variant A | 40.1 ± 0.3 | 10.2 ± 0.8 |
| Variant B | 38.5 ± 0.4 | 5.7 ± 0.6 |
This table presents example data on the thermal stability of different MCAD proteins, highlighting how mutations can affect their stability.[4][5]
Experimental Protocols
Protocol 1: Chemical Inactivation of MCAD using an Irreversible Inhibitor
This protocol describes the inactivation of MCAD using oct-4-en-2-ynoyl-CoA, a known irreversible inhibitor.[3]
Materials:
-
Purified MCAD enzyme
-
Oct-4-en-2-ynoyl-CoA (inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
Substrate solution (e.g., octanoyl-CoA)
-
Assay buffer for MCAD activity measurement (see Protocol 3)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified MCAD enzyme to the desired concentration in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of oct-4-en-2-ynoyl-CoA in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Inactivation Reaction:
-
Pre-incubate the MCAD enzyme solution at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the inactivation reaction by adding the inhibitor solution to the enzyme solution at various concentrations.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
-
Residual Activity Measurement:
-
Immediately dilute the withdrawn aliquots into the MCAD activity assay buffer containing the substrate (e.g., octanoyl-CoA) to stop the inactivation process by substrate competition.
-
Measure the residual MCAD activity using a suitable assay, such as the ETF fluorescence reduction assay (see Protocol 3).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
The apparent first-order rate constant of inactivation (k_obs) for each inhibitor concentration is determined from the negative slope of these plots.
-
To determine the kinetic parameters K_I and k_inact, plot the reciprocal of k_obs (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]). The y-intercept of this plot is 1/k_inact, and the x-intercept is -1/K_I.
-
Protocol 2: Thermal Inactivation of MCAD
This protocol details the procedure for determining the thermal stability of MCAD.[4][5]
Materials:
-
Purified MCAD enzyme
-
HEPES buffer (100 mM, pH 7.6) containing 0.1 mM EDTA
-
Water bath or thermal cycler
-
Assay components for MCAD activity measurement (see Protocol 3)
Procedure:
-
Enzyme Preparation: Dilute the purified MCAD protein in HEPES buffer.
-
Thermal Treatment:
-
Aliquot the enzyme solution into thin-walled PCR tubes.
-
Incubate the aliquots at a range of temperatures (e.g., 25°C to 55°C) for a fixed time interval (e.g., 10 minutes).
-
For kinetic stability, incubate the enzyme at a specific temperature (e.g., 41°C) and take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Residual Activity Measurement:
-
After incubation, immediately place the tubes on ice to stop the denaturation process.
-
Measure the residual MCAD activity of each aliquot using a suitable assay (see Protocol 3).
-
-
Data Analysis:
-
Midpoint of Thermal Inactivation (T₁/₂): Plot the residual enzyme activity against the incubation temperature. The T₁/₂ is the temperature at which 50% of the initial enzyme activity is lost.
-
Kinetic Stability (t₁/₂): Plot the residual enzyme activity against the incubation time at a specific temperature. The half-life (t₁/₂) is the time required for the enzyme to lose 50% of its initial activity.
-
Protocol 3: Measurement of MCAD Activity using the ETF Fluorescence Reduction Assay
This is a widely used method to determine MCAD activity.[1][6]
Materials:
-
Electron Transfer Flavoprotein (ETF), purified from pig liver or recombinant
-
Reaction buffer: 100 mM HEPES, pH 7.6, 0.1 mM EDTA
-
Substrate: Octanoyl-CoA (10 μM)
-
Enzyme sample (from inactivation experiments)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 490 nm)
-
Anaerobic chamber or enzymatic deoxygenation system (glucose oxidase/catalase)
Procedure:
-
Assay Preparation:
-
Prepare the reaction mixture containing the reaction buffer and ETF in a cuvette or a 96-well plate.
-
If not using an anaerobic chamber, add glucose, glucose oxidase, and catalase to the reaction mixture to remove dissolved oxygen.
-
-
Assay Measurement:
-
Place the cuvette or plate in the fluorometer and record the baseline fluorescence of ETF.
-
Initiate the reaction by adding the enzyme sample and the substrate (octanoyl-CoA).
-
Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the MCAD activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Enzyme activity is typically expressed as nmol of ETF reduced per minute per mg of protein.
-
Visualizations
Caption: Workflow for studying the chemical inactivation of MCAD.
Caption: Workflow for assessing the thermal inactivation of MCAD.
Caption: Simplified MCAD catalytic cycle and mechanism of irreversible inhibition.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein misfolding is the molecular mechanism underlying MCADD identified in newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Domain-Specific and Temperature-Dependent Protein Misfolding Phenotype of Variant Medium-Chain acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrophotometric Titration of Acyl-CoA Dehydrogenases with MCPA-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. They catalyze the initial step in the β-oxidation pathway, introducing a double bond into an acyl-CoA substrate. Deficiencies in these enzymes, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, are serious inborn errors of metabolism.
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent and specific mechanism-based inactivator, or "suicide inhibitor," of certain ACADs. It is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit. MCPA-CoA selectively and irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD) and MCAD, while having little to no effect on long-chain acyl-CoA dehydrogenase (LCAD).[1][2] This specificity makes it a valuable tool for studying the mechanism and structure of ACADs.
The inactivation process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The interaction between the ACAD enzyme and MCPA-CoA leads to the formation of a covalent adduct with the FAD, which can be monitored by observing the "bleaching" or decrease in the characteristic flavin absorbance spectrum.[2] Spectrophotometric titration is a powerful technique to quantitatively analyze this inactivation, determining the stoichiometry of the interaction and characterizing the kinetics of the inhibition.
This document provides a detailed protocol for the spectrophotometric titration of ACADs with MCPA-CoA, methods for data analysis, and an overview of the underlying biochemical mechanism.
Principle of the Assay
The spectrophotometric titration of ACADs with MCPA-CoA relies on the distinct spectral properties of the enzyme's FAD cofactor. In its oxidized state, FAD has a characteristic absorbance maximum around 450 nm, which gives the purified enzyme a yellow color. When the enzyme processes the suicide inhibitor MCPA-CoA, a covalent adduct is formed with the FAD. This modification disrupts the flavin's conjugated ring system, leading to a significant decrease in absorbance at 450 nm (flavin bleaching).[2]
By incrementally adding the inhibitor (MCPA-CoA) to a solution of the enzyme and monitoring the change in absorbance at ~450 nm, one can determine the precise amount of inhibitor required to fully inactivate the enzyme. This allows for the determination of the stoichiometry of inactivation (i.e., the molar ratio of inhibitor to enzyme at the point of complete inactivation).
Data Presentation
The quantitative data derived from spectrophotometric titration experiments are crucial for characterizing the inhibitor's potency and mechanism. The following tables summarize the chain-length-dependent effects of MCPA-CoA on various ACADs and provide a template for presenting titration data.
Table 1: Specificity of MCPA-CoA Inactivation on Acyl-CoA Dehydrogenases
| Enzyme | Substrate Chain Length Specificity | Inactivation by MCPA-CoA | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 | Severe and Irreversible | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 | Severe and Irreversible | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 | Not Significant | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Branched-chain (C5) | Severe and Irreversible | [1] |
Table 2: Representative Data from Spectrophotometric Titration of SCAD with MCPA-CoA
Note: The following data are illustrative, based on typical results for suicide inhibitors of ACADs. Actual experimental values should be determined empirically.
| Parameter | Value | Unit | Notes |
| Enzyme Concentration ([SCAD]) | 10 | µM | Based on FAD content (ε₄₅₀ = 11,300 M⁻¹cm⁻¹). |
| Initial Absorbance (A₄₅₀) | 0.113 | A.U. | In a 1 cm pathlength cuvette. |
| Final Absorbance (A₄₅₀) at Saturation | 0.023 | A.U. | Represents ~80% bleaching of the flavin signal. |
| MCPA-CoA Concentration at Endpoint | 10.5 | µM | Concentration of inhibitor required for maximum spectral change. |
| Calculated Stoichiometry (Inhibitor:Enzyme) | ~1.05 : 1 | Molar Ratio | Indicates that approximately one molecule of MCPA-CoA is required to inactivate one enzyme active site. |
Experimental Protocols
This section provides a detailed methodology for performing the spectrophotometric titration of a purified ACAD enzyme (e.g., SCAD or MCAD) with MCPA-CoA.
Materials and Reagents
-
Purified SCAD or MCAD enzyme (concentration determined by FAD absorbance)
-
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) stock solution (concentration determined by UV absorbance)
-
Potassium Phosphate Buffer (50 mM, pH 7.6)
-
Spectrophotometer (capable of scanning from 300-600 nm)
-
Quartz cuvettes (1 cm pathlength)
-
Microsyringes for precise additions
Protocol: Spectrophotometric Titration
-
Enzyme Preparation:
-
Prepare a solution of the purified ACAD enzyme (e.g., 10-15 µM) in 50 mM Potassium Phosphate Buffer, pH 7.6.
-
Transfer a known volume (e.g., 1 mL) into a 1 cm pathlength quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C.
-
-
Baseline Spectrum:
-
Record the initial absorbance spectrum of the enzyme solution from 300 nm to 600 nm.
-
Note the absorbance maximum at ~450 nm (A_initial). This value corresponds to the fully active, oxidized flavoenzyme.
-
-
Titration with MCPA-CoA:
-
Prepare a stock solution of MCPA-CoA (e.g., 100-200 µM) in the same phosphate buffer.
-
Make sequential, small-volume additions (e.g., 1-2 µL) of the MCPA-CoA stock solution directly to the enzyme in the cuvette using a microsyringe.
-
After each addition, gently mix the solution by inverting the cuvette (or with a micro-stir bar) and allow the reaction to reach completion (i.e., until the absorbance reading is stable). The time required will depend on the inactivation kinetics.
-
Record the full absorbance spectrum (300-600 nm) after each addition.
-
-
Endpoint Determination:
-
Continue the additions until no further decrease in absorbance at ~450 nm is observed. This indicates that the enzyme is fully inactivated.
-
Record the final spectrum and the final absorbance at ~450 nm (A_final).
-
-
Data Analysis:
-
Correct the absorbance readings for dilution by multiplying each reading by a factor of (V_initial + V_added) / V_initial.
-
Plot the corrected absorbance at ~450 nm against the molar ratio of [MCPA-CoA] / [Enzyme].
-
The endpoint of the titration is the point at which the absorbance plateaus. The stoichiometry of inactivation is the molar ratio at the equivalence point, which can be determined from the intersection of the initial and final slopes of the titration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for ACAD titration with MCPA-CoA.
Mechanism of Suicide Inhibition
Caption: Suicide inhibition pathway of ACADs by MCPA-CoA.
Conclusion
The spectrophotometric titration of acyl-CoA dehydrogenases with MCPA-CoA is a robust and direct method for studying the mechanism of suicide inhibition. It provides quantitative data on inhibitor specificity and stoichiometry, which are invaluable for basic research into enzyme mechanisms and for the development of targeted therapeutic agents. The protocol and principles outlined in this document serve as a comprehensive guide for researchers investigating the potent and selective effects of this important inhibitor on fatty acid metabolism.
References
Application Notes and Protocols for Studying Glutaric Aciduria Type I
Topic: The Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) in the Pathophysiology and Diagnosis of Glutaric Aciduria Type I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaric Aciduria Type I (GA-I) is an inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This deficiency disrupts the normal breakdown pathway of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of glutaryl-CoA and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2] The accumulation of these metabolites, particularly 3-OH-GA, is neurotoxic and is associated with the characteristic brain injury seen in GA-I patients.
While the primary defect in GA-I is the absence of functional GCDH, the formation of the key diagnostic marker, 3-OH-GA, involves the action of another mitochondrial enzyme, medium-chain acyl-CoA dehydrogenase (MCAD). In GA-I, the buildup of glutaryl-CoA allows it to be used as a substrate by other acyl-CoA dehydrogenases.[1][3] Research has shown that MCAD can convert glutaryl-CoA to glutaconyl-CoA.[1][3][4] This intermediate is then hydrated by 3-methylglutaconyl-CoA hydratase (3-MGH) to form 3-hydroxyglutaryl-CoA, which is subsequently hydrolyzed to 3-OH-GA.[1][4] Therefore, studying the kinetics and activity of MCAD with glutaryl-CoA is crucial for understanding the pathophysiology of GA-I and for developing diagnostic and therapeutic strategies.
It is important to distinguish the role of MCAD in GA-I from the effects of (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). MCPA-CoA is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases, including MCAD.[5] While understanding MCPA-CoA's mechanism of inhibition is valuable for research on acyl-CoA dehydrogenase function in general, it is not a tool used to model or study the specific metabolic derangements in glutaric aciduria.
These application notes provide an overview of the role of MCAD in GA-I, quantitative data on its activity with glutaryl-CoA, and detailed protocols for relevant experiments.
Data Presentation
The following table summarizes the kinetic parameters of various mitochondrial acyl-CoA dehydrogenases with glutaryl-CoA as a substrate. This data highlights the significant role of MCAD in the conversion of glutaryl-CoA in the context of GCDH deficiency.
| Enzyme | Substrate | k_cat (s⁻¹) | K_m (µM) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Glutaryl-CoA | 0.12 ± 0.01 | >600 | [3] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Glutaryl-CoA | 0.0023 | >600 | [1][3] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Glutaryl-CoA | 0.0045 | >600 | [1][3] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (natural substrate) | ~8 | Not specified in this context | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathway in Glutaric Aciduria Type I and a typical experimental workflow for its study.
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using Ferricenium Hexafluorophosphate
This protocol is adapted from methods that utilize ferricenium as an artificial electron acceptor to measure the activity of acyl-CoA dehydrogenases.[6]
Materials:
-
Purified MCAD, SCAD, or LCAD enzyme, or mitochondrial preparation from cell/tissue homogenates.
-
Glutaryl-CoA substrate solution (e.g., 10 mM stock in water).
-
Ferricenium hexafluorophosphate solution (e.g., 10 mM stock in water).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.
-
Spectrophotometer capable of measuring absorbance at 300 nm.
-
96-well UV-transparent microplate or quartz cuvettes.
Procedure:
-
Prepare the reaction mixture in a microplate well or cuvette by adding the following in order:
-
Assay Buffer to a final volume of 200 µL.
-
Ferricenium hexafluorophosphate to a final concentration of 150 µM.
-
Enzyme preparation (e.g., 5-10 µg of purified enzyme or an appropriate amount of homogenate).
-
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding glutaryl-CoA to a final concentration in the range of 100-1000 µM.
-
Immediately measure the decrease in absorbance at 300 nm over time (e.g., for 5-10 minutes). The reduction of ferricenium to ferrocene results in a decrease in absorbance.
-
Calculate the rate of reaction using the molar extinction coefficient of ferricenium at 300 nm (ε = 4.3 mM⁻¹ cm⁻¹).
-
Perform control experiments without the enzyme or without the substrate to determine the background rate of ferricenium reduction.
-
To determine kinetic parameters (K_m and V_max), vary the concentration of glutaryl-CoA while keeping the enzyme concentration constant.
Protocol 2: Quantification of 3-Hydroxyglutaric Acid by LC-MS/MS
This protocol outlines a general method for the quantification of 3-OH-GA in biological samples, such as the supernatant from an in vitro enzyme reaction or patient urine/plasma. This method often requires derivatization to improve chromatographic separation and detection sensitivity.[7][8]
Materials:
-
Sample containing 3-OH-GA.
-
Internal Standard: Deuterated 3-OH-GA (e.g., 3-OH-GA-d5).
-
Acetonitrile for protein precipitation.
-
Derivatization Reagent: 3 M HCl in 1-butanol.
-
Reconstitution Solvent: 50% methanol in water.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C8 or C18 HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of sample (e.g., reaction supernatant, plasma, or urine), add a known amount of the deuterated 3-OH-GA internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 3 M HCl in 1-butanol to the dried residue.
-
Seal the tube and heat at 65°C for 20 minutes to form the butyl-ester derivative.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried derivative in 100 µL of reconstitution solvent.
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of Mobile Phase A and B over the C8 or C18 column.
-
Set the mass spectrometer to operate in positive ESI mode and monitor the specific precursor-to-product ion transitions for the butyl-ester of 3-OH-GA and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 3-OH-GA standards that have undergone the same sample preparation and derivatization process.
-
Calculate the concentration of 3-OH-GA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The study of MCAD's activity on glutaryl-CoA is a cornerstone of research into the pathophysiology of Glutaric Aciduria Type I. Understanding this alternative metabolic pathway is essential for interpreting the biochemical phenotype of the disease, particularly the production of the diagnostic marker 3-hydroxyglutaric acid. The protocols provided here offer robust methods for quantifying the enzymatic conversion of glutaryl-CoA and for the sensitive detection of its downstream metabolite, facilitating further research into disease mechanisms and the development of novel therapeutic interventions.
References
- 1. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 3-hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]
- 5. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Methylenecyclopropyl Acetyl-CoA (MCPA-CoA) Effects on Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenecyclopropyl acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin A, found in the unripe ackee fruit, and methylenecyclopropylglycine (MCPG), present in lychee seeds. MCPA-CoA is a potent inhibitor of fatty acid β-oxidation (FAO), a critical metabolic pathway for energy production, particularly in the liver and muscle. Its primary mechanism of action involves the irreversible inhibition of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), key enzymes in the FAO cascade. This inhibition leads to a cascade of metabolic disturbances, including the depletion of acetyl-CoA and ATP, impaired gluconeogenesis, and the accumulation of specific acyl-CoAs and acylcarnitines. Consequently, exposure to MCPA-CoA can result in severe hypoglycemia and other metabolic derangements.
These application notes provide a comprehensive overview of cellular assays to monitor the effects of MCPA-CoA. The protocols detailed below are designed to enable researchers to quantify the impact of MCPA-CoA on cellular metabolism, mitochondrial function, and overall cell viability.
Mechanism of Action of MCPA-CoA
MCPA-CoA acts as a suicide inhibitor of SCAD and MCAD.[1] This means that the enzyme recognizes MCPA-CoA as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation. This blockade of FAO has several downstream consequences:
-
Depletion of Acetyl-CoA: The breakdown of fatty acids generates acetyl-CoA, which is a crucial substrate for the Krebs cycle and an allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis.[2][3]
-
Reduced ATP Production: The inhibition of FAO significantly curtails the production of NADH and FADH2, which are essential electron carriers for the mitochondrial electron transport chain (ETC), leading to decreased ATP synthesis.[2][3]
-
Impaired Gluconeogenesis: The combination of reduced acetyl-CoA levels and ATP depletion inhibits the synthesis of glucose from non-carbohydrate precursors, a primary contributor to the hypoglycemic effects of MCPA-CoA.[2][3]
-
Accumulation of Upstream Metabolites: Inhibition of SCAD and MCAD leads to the accumulation of short- and medium-chain acyl-CoAs and their corresponding acylcarnitines.[4]
Key Cellular Assays for Monitoring MCPA-CoA Effects
A panel of cellular assays is recommended to comprehensively assess the metabolic consequences of MCPA-CoA exposure. These assays target different aspects of the affected metabolic pathways.
Fatty Acid Oxidation (FAO) Rate Assay
This assay directly measures the primary target of MCPA-CoA. A reduction in the FAO rate is a direct indicator of MCPA-CoA's inhibitory activity.
Cellular Acetyl-CoA Level Assay
Quantifying intracellular acetyl-CoA levels provides a direct measure of a key downstream effect of FAO inhibition.
Cellular ATP Level Assay
This assay assesses the impact of MCPA-CoA on the overall energy status of the cell.
Lactate Production Assay
Inhibition of mitochondrial respiration often leads to a metabolic shift towards glycolysis, resulting in increased lactate production.
Mitochondrial Membrane Potential Assay
This assay evaluates mitochondrial health, which is compromised by the disruption of the electron transport chain due to reduced substrate supply from FAO.
Acyl-CoA Dehydrogenase Activity Assay
This biochemical assay can be adapted for cell lysates to directly measure the inhibition of SCAD and MCAD activity.
Data Presentation
The quantitative data obtained from the following protocols should be summarized in clearly structured tables for easy comparison between control and MCPA-CoA treated cells.
Table 1: Effects of MCPA-CoA on Cellular Fatty Acid Oxidation
| Treatment | Concentration (µM) | Oxygen Consumption Rate (OCR) from FAO (pmol/min) | % Inhibition |
| Vehicle Control | 0 | (Value) | 0 |
| MCPA-CoA | X | (Value) | (Value) |
| MCPA-CoA | Y | (Value) | (Value) |
| Etomoxir (Positive Control) | Z | (Value) | (Value) |
Table 2: Effects of MCPA-CoA on Key Cellular Metabolites and Viability
| Treatment | Concentration (µM) | Acetyl-CoA (pmol/µg protein) | ATP (RLU/µg protein) | Lactate (nmol/µg protein) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 0 | (Value) | (Value) | (Value) | 100 |
| MCPA-CoA | X | (Value) | (Value) | (Value) | (Value) |
| MCPA-CoA | Y | (Value) | (Value) | (Value) | (Value) |
| Positive Control | (e.g., Rotenone) | (Value) | (Value) | (Value) | (Value) |
Experimental Protocols
Protocol 1: Fatty Acid Oxidation (FAO) Rate Assay using Seahorse XF Analyzer
This protocol measures the rate of fatty acid oxidation by monitoring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-Carnitine
-
Etomoxir (positive control inhibitor of CPT1)
-
MCPA-CoA
-
Cells of interest (e.g., HepG2, primary hepatocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Prepare Assay Medium: Prepare Seahorse XF Base Medium supplemented with L-carnitine (final concentration 0.5 mM). Warm to 37°C.
-
Prepare Substrate and Inhibitors: Prepare solutions of Palmitate-BSA FAO substrate, MCPA-CoA, and Etomoxir in the assay medium.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Wash and Pre-incubate Cells: Remove growth medium from the cells, wash with the assay medium, and then add fresh assay medium. Incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Load Cartridge: Load the prepared Palmitate-BSA substrate, MCPA-CoA, Etomoxir, and other inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for a full mitochondrial stress test) into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and initiate the pre-programmed protocol to measure OCR. The protocol should include baseline measurements followed by injections of the substrate and inhibitors.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software. The decrease in OCR after the addition of MCPA-CoA specifically in the presence of the fatty acid substrate indicates inhibition of FAO.
Protocol 2: Cellular Acetyl-CoA Level Assay
This protocol describes the quantification of intracellular acetyl-CoA using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Acetyl-CoA Assay Kit (e.g., from Abcam, BioVision)
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of MCPA-CoA for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Deproteinization: Deproteinize the cell lysate according to the kit's instructions, often involving a perchloric acid precipitation followed by neutralization.
-
Assay Reaction: Add the deproteinized sample to a 96-well plate. Prepare a standard curve using the provided acetyl-CoA standards.
-
Add Reaction Mix: Add the reaction mix from the kit to each well. This mix typically contains enzymes that utilize acetyl-CoA to produce a colored or fluorescent product.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
Data Analysis: Calculate the acetyl-CoA concentration in the samples by comparing their readings to the standard curve. Normalize the results to the protein concentration of the cell lysate.
Protocol 3: Cellular ATP Level Assay
This protocol outlines the measurement of intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
ATP Assay Kit (e.g., Promega CellTiter-Glo®)
-
Cells of interest
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with different concentrations of MCPA-CoA.
-
Reagent Equilibration: Equilibrate the ATP assay reagent to room temperature.
-
Cell Lysis and ATP Release: Add the ATP assay reagent directly to the cell culture wells. The reagent contains a detergent to lyse the cells and release ATP, as well as luciferase and luciferin.
-
Incubation: Incubate the plate at room temperature for a short period (as per the kit's instructions) to allow for cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Compare the signal from treated cells to that of untreated controls. Normalize to cell number or protein concentration if necessary.
Protocol 4: Lactate Production Assay
This protocol describes the quantification of lactate secreted into the cell culture medium, which is an indicator of glycolytic activity.
Materials:
-
Lactate Assay Kit (e.g., from Abcam, Promega)
-
Cells of interest
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with MCPA-CoA.
-
Sample Collection: Collect the cell culture medium at different time points after treatment.
-
Assay Reaction: Add the collected medium to a 96-well plate. Prepare a standard curve using the provided lactate standards.
-
Add Reaction Mix: Add the reaction mix from the kit. The reaction typically involves lactate dehydrogenase, which oxidizes lactate and generates a product that can be measured colorimetrically or fluorometrically.
-
Incubation: Incubate the plate as recommended in the protocol.
-
Measurement: Measure the absorbance or fluorescence with a microplate reader.
-
Data Analysis: Determine the lactate concentration in the samples from the standard curve and normalize to the cell number or protein concentration.
Mandatory Visualizations
Diagram 1: Mechanism of MCPA-CoA Action
Caption: Mechanism of MCPA-CoA inhibition of fatty acid β-oxidation.
Diagram 2: Experimental Workflow for Assessing MCPA-CoA Effects
Caption: General workflow for cellular assays monitoring MCPA-CoA effects.
Diagram 3: Signaling Consequences of FAO Inhibition by MCPA-CoA
Caption: Signaling pathways affected by MCPA-CoA-induced FAO inhibition.
References
- 1. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA measurement [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methylenecyclopropyl Acetyl-CoA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methylenecyclopropyl acetyl-CoA (MCPA-CoA) synthesis.
Troubleshooting Guide
Low or no yield of MCPA-CoA can be attributed to several factors, from substrate quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Purity of (RS)-(Methylenecyclopropyl)acetic acid (MCPA) is insufficient. | Verify the purity of MCPA using techniques like HPLC or NMR. Use analytical standard grade MCPA where possible. |
| Inefficient activation of MCPA to an intermediate. | When using a chemical synthesis approach, ensure the activating agent (e.g., ethyl chloroformate, carbonyldiimidazole) is fresh and added under appropriate conditions (e.g., anhydrous, inert atmosphere)[1]. | |
| Low activity of the acyl-CoA synthetase (if using an enzymatic approach). | Confirm the specific activity of the enzyme. Optimize reaction buffer pH, temperature, and co-factor concentrations (ATP, Mg2+). Consider potential inhibition by substrates or products. | |
| Degradation of Coenzyme A (CoA). | Use fresh, high-quality CoA. Prepare CoA solutions immediately before use and keep on ice. | |
| Suboptimal reaction pH. | The optimal pH for acyl-CoA synthesis can vary. Empirically test a range of pH values (typically between 7.0 and 8.5). | |
| Incorrect stoichiometry of reactants. | Optimize the molar ratio of MCPA, CoA, and ATP (for enzymatic synthesis) or activating agents (for chemical synthesis). A slight excess of the acyl donor (MCPA) is often beneficial. | |
| Product Degradation | Instability of MCPA-CoA. | MCPA-CoA, like many acyl-CoAs, can be unstable. Minimize reaction time, maintain low temperatures during purification, and store the final product at -80°C[2]. Avoid multiple freeze-thaw cycles. |
| Presence of thioesterases in enzymatic preparations. | If using a crude enzyme extract, consider further purification steps to remove contaminating thioesterases. Alternatively, add thioesterase inhibitors to the reaction mixture. | |
| Difficulty in Purification | Co-elution with unreacted starting materials. | Adjust the gradient and/or the stationary phase in your chromatography protocol (e.g., HPLC) to improve separation of MCPA-CoA from MCPA and CoA. |
| Product precipitation or aggregation. | Ensure adequate solubility of MCPA-CoA in the purification buffers. The addition of a small amount of organic solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: MCPA-CoA can be synthesized through both chemical and enzymatic methods. Chemical synthesis often involves the activation of (RS)-(Methylenecyclopropyl)acetic acid (MCPA) to a mixed anhydride or an activated ester, followed by reaction with Coenzyme A[1]. Enzymatic synthesis typically utilizes an acyl-CoA synthetase that catalyzes the ATP-dependent formation of the thioester bond between MCPA and CoA.
Q2: How can I monitor the progress of the synthesis reaction?
A2: Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine ring of CoA) or Mass Spectrometry (MS) to detect the formation of the MCPA-CoA product and the consumption of reactants[1].
Q3: What are the critical parameters to control for improving the yield of enzymatic synthesis?
A3: For enzymatic synthesis, critical parameters include:
-
Enzyme Concentration: Ensure an optimal concentration of a highly active acyl-CoA synthetase.
-
Substrate Concentrations: Optimize the concentrations of MCPA, CoA, and ATP.
-
Cofactors: Maintain an appropriate concentration of Mg2+, which is essential for ATP-dependent enzymes.
-
pH and Temperature: Maintain optimal pH and temperature for the specific enzyme used.
-
Reaction Time: Determine the optimal reaction time to maximize product formation before potential degradation occurs.
Q4: Can other acyl-CoA synthesis protocols be adapted for MCPA-CoA?
A4: Yes, general protocols for the synthesis of other acyl-CoAs can serve as a good starting point. Methods using carbonyldiimidazole (CDI) or ethyl chloroformate for activation are commonly used for a variety of fatty acids and can likely be adapted for MCPA[1]. However, optimization of reaction conditions for the specific properties of MCPA will be necessary.
Q5: What is the biological significance of MCPA-CoA?
A5: MCPA-CoA is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit[3][4]. It is a potent inhibitor of several acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD), which disrupts fatty acid β-oxidation and can lead to severe hypoglycemia[4][5][6].
Experimental Protocols
The following are generalized protocols for the chemical and enzymatic synthesis of MCPA-CoA. These should be considered as starting points and may require significant optimization for your specific experimental conditions.
Protocol 1: Chemical Synthesis using Ethyl Chloroformate
This method is adapted from general procedures for acyl-CoA synthesis[1].
-
Activation of MCPA:
-
Dissolve (RS)-(Methylenecyclopropyl)acetic acid (10 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 4°C.
-
Add triethylamine (5 eq.) followed by the dropwise addition of ethyl chloroformate (5 eq.).
-
Stir the reaction mixture for 45 minutes at 4°C to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 buffer (pH ~8.0).
-
Add the CoA solution to the activated MCPA mixture.
-
Stir the reaction for 45 minutes at room temperature.
-
-
Quenching and Purification:
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Re-dissolve the lyophilized powder in a suitable buffer for HPLC purification.
-
Purify the MCPA-CoA using reverse-phase HPLC.
-
Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase
This protocol is a general guideline for an enzymatic reaction.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Phosphate Buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM (RS)-(Methylenecyclopropyl)acetic acid
-
0.5 mM Coenzyme A
-
Purified Acyl-CoA Synthetase (concentration to be optimized)
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heating.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for MCPA-CoA formation by HPLC-MS.
-
-
Purification:
-
If necessary, purify the MCPA-CoA from the reaction mixture using solid-phase extraction or HPLC.
-
Visualizations
Logical Workflow for Troubleshooting Low MCPA-CoA Yield
Caption: Troubleshooting workflow for low MCPA-CoA yield.
General Synthesis Pathway for MCPA-CoA
Caption: Chemical vs. Enzymatic synthesis of MCPA-CoA.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"stability of Methylenecyclopropyl acetyl-coa in aqueous solution"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Methylenecyclopropyl acetyl-CoA (MCPA-CoA) in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving MCPA-CoA.
| Question | Answer |
| My MCPA-CoA solution appears to be degrading rapidly upon reconstitution. How can I minimize this? | MCPA-CoA, like other acyl-CoAs, is susceptible to hydrolysis in aqueous solutions. To enhance stability, reconstitute the dry compound in an appropriate buffer immediately before use. For short-term storage, a slightly acidic buffer (e.g., pH 6.0-6.5) is preferable to neutral or alkaline conditions, which accelerate thioester hydrolysis. For longer-term storage of stock solutions, consider using a solvent with lower water activity, such as 50% methanol or acetonitrile in buffer, and store at -80°C.[1] |
| I am observing inconsistent results in my enzyme inhibition assays with MCPA-CoA. What could be the cause? | Inconsistent results can stem from the inherent instability of MCPA-CoA. Ensure that you prepare fresh dilutions of MCPA-CoA for each experiment from a properly stored stock. The time between dilution and addition to the assay should be minimized and kept consistent across experiments. Also, consider the pH of your assay buffer, as higher pH will lead to faster degradation. MCPA-CoA is known to be a suicide inhibitor of certain acyl-CoA dehydrogenases, meaning it is consumed during the inactivation process.[2] The concentration of active MCPA-CoA may be decreasing over the course of your experiment. |
| How can I confirm the concentration of my MCPA-CoA solution is accurate? | Due to its instability, the concentration of MCPA-CoA solutions should be verified regularly. This can be achieved using spectrophotometric methods by measuring the absorbance at 260 nm (for the adenine portion of CoA) or by using HPLC-based methods for a more accurate quantification of the intact molecule.[3] For rigorous quantification, LC-MS/MS is the recommended method.[1] |
| Are there any specific contaminants I should be aware of in my MCPA-CoA preparation? | Commercial preparations of MCPA-CoA may contain impurities. The most common degradants in an aqueous solution would be methylenecyclopropyl acetic acid and Coenzyme A, resulting from hydrolysis. It is advisable to check the purity of a new batch of MCPA-CoA by HPLC or LC-MS before use in sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for MCPA-CoA in a simple aqueous solution is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxide ions and, to a lesser extent, by hydronium ions. The hydrolysis results in the formation of methylenecyclopropyl acetic acid and Coenzyme A. The strained methylenecyclopropyl ring may also be susceptible to nucleophilic attack, potentially leading to other degradation products, although thioester hydrolysis is generally the most significant pathway for acyl-CoAs in aqueous solution.
Q2: How do pH and temperature affect the stability of MCPA-CoA?
A2: The stability of the thioester bond in MCPA-CoA is highly dependent on both pH and temperature.
-
pH: The rate of hydrolysis is significantly faster at neutral and alkaline pH (pH > 7) due to the increased concentration of hydroxide ions, which are potent nucleophiles for attacking the thioester linkage. The compound is most stable in slightly acidic conditions (pH 4-6).
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, MCPA-CoA solutions should be kept on ice during experiments and stored at -80°C for long-term preservation.
Q3: What is the expected half-life of MCPA-CoA in an aqueous solution?
Q4: Can I use standard buffers like PBS or Tris for my experiments with MCPA-CoA?
A4: While these buffers can be used, it is important to be aware of their pH. Standard PBS is typically at pH 7.4, and Tris buffers are often used in the pH 7.5-8.5 range. At these pH values, the hydrolysis of MCPA-CoA will be more rapid than in a slightly acidic buffer. If the experimental design allows, using a buffer with a pH between 6.0 and 6.5 will improve the stability of the compound during the experiment.
Q5: How does the reactivity of the methylenecyclopropyl group influence the stability of MCPA-CoA?
A5: The methylenecyclopropyl group is a strained ring system, which can contribute to the reactivity of the molecule. In a biological context, this reactivity is harnessed in the mechanism-based inactivation of acyl-CoA dehydrogenases.[2] In an aqueous solution, while the primary degradation is expected to be thioester hydrolysis, the strained ring could potentially undergo hydration or rearrangement, especially under more extreme pH or temperature conditions, though these are likely to be minor pathways compared to hydrolysis.
Quantitative Data Summary
The stability of acyl-CoA compounds is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period at 4°C, as a percentage of the initial concentration. While MCPA-CoA was not specifically tested in this study, these data for other acyl-CoAs provide a general guide for handling and storage.
| Solution | Acetyl-CoA (C2) | Butyryl-CoA (C4) | Hexanoyl-CoA (C6) | Octanoyl-CoA (C8) | Decanoyl-CoA (C10) |
| Water | ~90% | ~85% | ~80% | ~75% | ~70% |
| 50 mM Ammonium Acetate (pH 7) | ~95% | ~90% | ~85% | ~80% | ~75% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | >98% | >98% | >98% | >98% | >98% |
| Methanol | >98% | >98% | >98% | >98% | >98% |
Data adapted from a study on the stability of various acyl-CoAs.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a method to determine the stability of MCPA-CoA under various aqueous conditions using LC-MS/MS analysis.
1. Materials and Reagents:
- This compound (MCPA-CoA)
- Milli-Q or HPLC-grade water
- Ammonium acetate
- Acetic acid
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Internal Standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample)
- LC-MS/MS system
2. Preparation of Buffer Solutions:
- pH 4.0 Buffer: Prepare a 50 mM ammonium acetate solution and adjust the pH to 4.0 with acetic acid.
- pH 6.8 Buffer: Prepare a 50 mM ammonium acetate solution. The pH should be close to 6.8.
- Aqueous Methanol Solutions: Prepare 50% (v/v) methanol solutions with water, the pH 4.0 buffer, and the pH 6.8 buffer.
3. Sample Preparation:
- Prepare a stock solution of MCPA-CoA in a suitable solvent (e.g., the pH 4.0 buffer or 50% methanol/buffer) at a concentration of 1 mM.
- Dilute the stock solution to a final concentration of 1 µM in each of the test solutions (water, pH 4.0 buffer, pH 6.8 buffer, and the corresponding 50% methanol solutions).
- Spike each sample with the internal standard at a fixed concentration.
4. Incubation and Sampling:
- Place the prepared samples in an autosampler set to 4°C.
- Inject a sample from each solution onto the LC-MS/MS system at time zero (t=0).
- Continue to inject samples at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor the degradation over time.
5. LC-MS/MS Analysis:
- Use a suitable C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate in water, pH 6.8) and mobile phase B (e.g., methanol or acetonitrile).
- Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions for MCPA-CoA and the internal standard in multiple reaction monitoring (MRM) mode.
6. Data Analysis:
- Calculate the peak area ratio of MCPA-CoA to the internal standard for each time point.
- Normalize the peak area ratios to the t=0 time point for each condition to determine the percentage of MCPA-CoA remaining.
- Plot the percentage of remaining MCPA-CoA against time for each condition to visualize the degradation kinetics. The half-life (t₁/₂) can be calculated from the first-order decay constant.
Visualizations
Caption: Hydrolytic degradation of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: MCPA-CoA Enzyme Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is MCPA-CoA and what is its mechanism of action?
A1: (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin A, a substance found in the unripe ackee fruit. It is a well-documented suicide inhibitor of several acyl-CoA dehydrogenases.[1] Suicide inhibition, also known as mechanism-based inactivation, is an irreversible form of enzyme inhibition where the enzyme converts a substrate analog into a reactive intermediate. This intermediate then covalently binds to the enzyme's active site, leading to its permanent inactivation.[2]
Q2: Which enzymes are primarily inhibited by MCPA-CoA?
A2: MCPA-CoA primarily targets and irreversibly inactivates key enzymes in the fatty acid β-oxidation pathway. The most significantly affected enzymes are:
-
Short-chain acyl-CoA dehydrogenase (SCAD)
-
Medium-chain acyl-CoA dehydrogenase (MCAD)
-
Isovaleryl-CoA dehydrogenase (IVDH) [1]
Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected by MCPA-CoA.[1]
Experimental Troubleshooting
Q3: My enzyme activity is not decreasing as expected after adding MCPA-CoA. What could be the issue?
A3: Several factors could contribute to this observation:
-
Substrate Competition: The presence of the enzyme's natural substrate can protect it from inactivation by MCPA-CoA.[1] Ensure that the pre-incubation of the enzyme with MCPA-CoA is performed in the absence of the substrate to allow for effective inactivation.
-
Inhibitor Instability: Ensure that your MCPA-CoA solution is fresh and has been stored correctly. Degradation of the inhibitor will lead to reduced or no enzyme inactivation.
-
Incorrect Enzyme: Verify that you are using one of the susceptible enzymes (SCAD, MCAD, or IVDH). LCAD is not significantly inhibited by MCPA-CoA.[1]
Q4: I am observing a high background signal in my assay. What are the common causes and solutions?
A4: High background can obscure your results. Consider the following:
-
Reagent Contamination: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Non-enzymatic Substrate Degradation: The substrate itself might be unstable under the assay conditions. Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation.
-
Assay Component Interference: If using a coupled assay, components of the coupling system may be contributing to the background signal. Run controls for each component of the assay system.
Q5: My inhibitor, MCPA-CoA, is precipitating out of solution during the experiment. How can I address this?
A5: Poor solubility of inhibitors is a common issue. Here are some strategies:
-
Solvent Optimization: While MCPA-CoA is generally water-soluble, ensure the final concentration of any organic solvent (like DMSO) used to dissolve a stock solution is kept to a minimum, as it can affect enzyme activity.
-
pH and Buffer Composition: The pH and ionic strength of the buffer can influence the solubility of your inhibitor. Experiment with slight adjustments to the buffer composition, ensuring it remains within the optimal range for your enzyme's activity.
Q6: The inhibition of the enzyme appears to be time-dependent. Is this expected for MCPA-CoA?
A6: Yes, time-dependent inhibition is a characteristic feature of suicide inhibitors like MCPA-CoA.[2][3] The inactivation process requires the enzyme to catalytically process the inhibitor, which takes time. To accurately characterize the inhibition, you should measure the enzyme activity at different time points after the addition of MCPA-CoA.
Quantitative Data Summary
While the literature extensively describes the potent and irreversible inactivation of SCAD, MCAD, and IVDH by MCPA-CoA, specific quantitative kinetic constants such as IC50 or Ki values are not consistently reported in a standardized format. The inhibition is typically characterized as "severe" and "irreversible".[1]
| Enzyme Target | Inhibitor | Observed Effect on Activity | Quantitative Data (IC50/K | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | MCPA-CoA | Severe and irreversible | Specific values not readily available in the searched literature. | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | MCPA-CoA | Severe and irreversible | Specific values not readily available in the searched literature. | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | MCPA-CoA | Severe and irreversible | Specific values not readily available in the searched literature. | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | MCPA-CoA | Not significantly inactivated | Not applicable. | [1] |
Experimental Protocols
Detailed Methodology: Acyl-CoA Dehydrogenase Inhibition Assay
This protocol describes a general spectrophotometric assay to determine the inhibitory effect of MCPA-CoA on an acyl-CoA dehydrogenase (e.g., SCAD or MCAD).
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD or MCAD)
-
MCPA-CoA solution
-
Substrate solution (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Electron acceptor (e.g., Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube or a well of a microplate, add the desired amount of purified acyl-CoA dehydrogenase to the assay buffer.
-
Add varying concentrations of MCPA-CoA to the enzyme solution. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the suicide inactivation to occur.
-
-
Assay Initiation:
-
To initiate the reaction, add the substrate (e.g., Butyryl-CoA or Octanoyl-CoA) and the electron acceptor to the pre-incubated enzyme-inhibitor mixture.
-
The final reaction volume should be consistent across all samples.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance over time at the appropriate wavelength for your chosen electron acceptor (e.g., a decrease in absorbance for DCPIP).
-
Record the initial rate of the reaction (the linear portion of the curve).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of MCPA-CoA compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the MCPA-CoA concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: MCPA-CoA inhibits β-oxidation.
Caption: MCPA-CoA inhibition assay workflow.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylenecyclopropyl Acetyl-CoA (MCPA-CoA) for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylenecyclopropyl acetyl-CoA (MCPA-CoA) in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is MCPA-CoA and which enzymes does it primarily inhibit?
A1: this compound (MCPA-CoA) is the toxic metabolite of hypoglycin A, a substance found in the unripe ackee fruit. It is a potent irreversible inhibitor of several acyl-CoA dehydrogenases, which are crucial enzymes in the β-oxidation of fatty acids. MCPA-CoA acts as a suicide inhibitor, meaning the enzyme converts it into a reactive form that covalently binds to and inactivates the enzyme. The primary targets are Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2] It also shows inhibitory activity against Isovaleryl-CoA Dehydrogenase (IVD).[1]
Q2: I am not seeing any inhibition of my target enzyme. What are the possible reasons?
A2: There are several potential reasons for a lack of enzyme inhibition:
-
Incorrect Enzyme Target: Ensure your enzyme of interest is indeed a target for MCPA-CoA. It has shown significant inactivation of SCAD, MCAD, and IVD, but is less effective against 2-methyl-branched chain acyl-CoA dehydrogenase and does not significantly inactivate Long-Chain Acyl-CoA Dehydrogenase (LCADH).[1]
-
MCPA-CoA Degradation: MCPA-CoA, like other acyl-CoA esters, can be unstable in aqueous solutions, especially at basic pH.[3] Prepare fresh solutions and keep them on ice.
-
Sub-optimal Assay Conditions: The pH, temperature, and buffer composition can all affect both enzyme activity and inhibitor potency. Ensure your assay conditions are optimal for your specific enzyme.
-
Insufficient MCPA-CoA Concentration: The concentration of MCPA-CoA may be too low to cause detectable inhibition. You may need to perform a dose-response experiment to determine the optimal concentration.
Q3: The inhibition of my enzyme appears to be very rapid and complete, even at low concentrations. How can I accurately measure the kinetics of inhibition?
A3: This is characteristic of a potent, irreversible inhibitor like MCPA-CoA. To accurately measure the kinetics of such an inhibitor, you can try the following:
-
Reduce Incubation Time: For time-dependent inhibition, shorten the pre-incubation time of the enzyme with MCPA-CoA before adding the substrate.
-
Lower Enzyme Concentration: Reducing the enzyme concentration can slow down the observed rate of inactivation, allowing for more precise measurements.
-
Vary Substrate Concentration: Since substrate can protect the enzyme from inactivation by MCPA-CoA, varying the substrate concentration can help in determining the kinetic parameters of inhibition.[1]
-
Use a Continuous Assay: If possible, use a continuous assay format to monitor the progress of the reaction in real-time from the moment the components are mixed.
Q4: How should I prepare and store my MCPA-CoA stock solutions?
A4: For long-term storage, it is recommended to store MCPA-CoA as a powder at -20°C. For use in assays, prepare a stock solution in an appropriate buffer. Aqueous solutions of acyl-CoA esters are generally unstable and should be prepared fresh for each experiment and kept on ice.[3][4] The pH of the stock solution should ideally be between 2 and 6 to minimize hydrolysis.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in the assay | Contaminants in the MCPA-CoA preparation. | Purify the synthesized MCPA-CoA using HPLC. |
| Spontaneous hydrolysis of the substrate or MCPA-CoA. | Prepare solutions fresh and keep them on ice. Optimize the pH of the assay buffer. | |
| Inconsistent results between experiments | Degradation of MCPA-CoA stock solution. | Aliquot the MCPA-CoA stock solution after preparation and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Variation in pre-incubation times. | Use a precise timer for all incubation steps. | |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Enzyme activity is higher in the presence of the inhibitor | Assay interference. | Run a control with MCPA-CoA and all assay components except the enzyme to check for any direct interaction of MCPA-CoA with the detection system. |
| Contaminating activating substance in the MCPA-CoA preparation. | Purify the MCPA-CoA. |
Data Presentation
Table 1: Reported IC₅₀ Values for MCPA Inhibition of Various Acyl-CoA Dehydrogenases in HEK-293 Cells
| Enzyme | IC₅₀ (µM) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 1.6 ± 0.3 |
| Isovaleryl-CoA Dehydrogenase (IVD) | 1.2 ± 0.1 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 7.8 ± 1.0 |
Data extracted from a study on HEK-293 cell lines.[5] These values can serve as a starting point for determining the optimal concentration range in your specific assay.
Experimental Protocols
Protocol 1: General Procedure for Acyl-CoA Dehydrogenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of MCPA-CoA on an acyl-CoA dehydrogenase. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme being studied.
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Prepare a stock solution of the acyl-CoA substrate in the assay buffer.
-
Prepare a stock solution of MCPA-CoA in the assay buffer. It is recommended to prepare a serial dilution to test a range of concentrations.
-
Prepare the purified acyl-CoA dehydrogenase enzyme at a suitable concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvette, add the assay buffer.
-
Add the desired concentration of MCPA-CoA to the wells/cuvettes for the inhibitor test groups. Add an equivalent volume of assay buffer to the control group.
-
Add the enzyme solution to all wells/cuvettes and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme. This allows for the time-dependent inactivation by MCPA-CoA.
-
Initiate the enzymatic reaction by adding the acyl-CoA substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence at the appropriate wavelength for the specific assay method (e.g., monitoring the reduction of a dye or the production of NADH).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each MCPA-CoA concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the MCPA-CoA concentration to determine the IC₅₀ value.
-
Protocol 2: Synthesis of this compound (MCPA-CoA)
Note: The synthesis of MCPA-CoA requires expertise in organic chemistry and should be performed in a properly equipped laboratory with appropriate safety precautions. A detailed protocol for the synthesis of enantiomerically pure [(methylenecyclopropyl)acetyl]-CoA has been published and should be consulted for specific reaction conditions and purification procedures.[5] A general approach for the synthesis of acyl-CoA esters involves the reaction of the corresponding acyl-chloride or anhydride with Coenzyme A. A generalized method for acetyl-CoA synthesis is provided for context.[6]
Visualizations
Caption: Troubleshooting workflow for optimizing MCPA-CoA enzyme assays.
Caption: Mechanism of MCPA-CoA suicide inhibition of acyl-CoA dehydrogenase.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neolab.de [neolab.de]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
"preventing degradation of Methylenecyclopropyl acetyl-coa during storage"
Welcome to the technical support center for Methylenecyclopropyl acetyl-CoA (MCPA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to MCPA-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCPA-CoA) and why is its stability important?
A1: this compound (MCPA-CoA) is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit. It is a potent inhibitor of several acyl-CoA dehydrogenases and is used in research to study fatty acid metabolism and certain metabolic disorders.[1] The stability of MCPA-CoA is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary modes of degradation for MCPA-CoA?
A2: While specific degradation pathways for MCPA-CoA are not extensively documented, based on its structure and the general chemistry of acyl-CoAs, the primary modes of degradation are likely:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, yielding coenzyme A and methylenecyclopropyl acetic acid. This can be accelerated by exposure to moisture and non-optimal pH conditions.
-
Oxidation: The reactive methylenecyclopropyl group may be susceptible to oxidation, especially if exposed to air (oxygen) for prolonged periods.
-
Enzymatic Degradation: If samples are contaminated with esterases or other enzymes, enzymatic degradation of the thioester bond can occur.
Q3: How should I store MCPA-CoA to minimize degradation?
A3: For long-term storage, it is recommended to store MCPA-CoA as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage of stock solutions, it is advisable to prepare aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the best solvents for preparing MCPA-CoA stock solutions?
A4: While data specific to MCPA-CoA is limited, general guidelines for acyl-CoAs suggest using anhydrous organic solvents such as a mixture of water and dimethyl sulfoxide (DMSO) for initial solubilization. For aqueous buffers, it is crucial to use a slightly acidic pH (around 4-6) to minimize hydrolysis of the thioester bond. Aqueous solutions are generally not stable and should be used fresh or stored frozen in aliquots for a very limited time.
Q5: How can I check the integrity of my MCPA-CoA sample?
A5: The integrity of your MCPA-CoA sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[2][3] This allows for the quantification of the intact MCPA-CoA and the detection of potential degradation products.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with MCPA-CoA.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of biological activity in my assay | 1. Degradation of MCPA-CoA due to improper storage. 2. Hydrolysis of the thioester bond in aqueous assay buffer. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Verify storage conditions (temperature, moisture, light protection). 2. Prepare fresh MCPA-CoA solutions for each experiment. 3. Ensure the pH of your assay buffer is slightly acidic (if compatible with your assay). 4. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Inconsistent concentration of active MCPA-CoA due to degradation. 2. Variability in the preparation of working solutions. | 1. Quantify the concentration of your MCPA-CoA stock solution using an appropriate analytical method (e.g., LC-MS/MS) before each set of experiments. 2. Use a consistent and validated protocol for preparing working solutions. |
| Appearance of unexpected peaks in my analytical chromatogram | 1. Degradation of MCPA-CoA into byproducts. 2. Contamination of the sample. | 1. Analyze the mass-to-charge ratio of the unexpected peaks by mass spectrometry to identify potential degradation products (e.g., coenzyme A, methylenecyclopropyl acetic acid). 2. Review your sample handling and storage procedures to identify potential sources of contamination. |
Data Presentation
Table 1: Recommended Storage Conditions for Acyl-CoAs (Applicable to MCPA-CoA)
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (months to years) | Store in a desiccator to protect from moisture. Protect from light. |
| Stock Solution (in organic solvent) | -80°C | Short- to medium-term (weeks to months) | Use anhydrous solvents. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Very short-term (hours) | Prepare fresh before use. Maintain a slightly acidic pH (4-6). |
| Aqueous Solution | -80°C | Short-term (days to weeks) | Flash-freeze aliquots in liquid nitrogen before storing. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of MCPA-CoA Stock Solution
-
Materials:
-
Lyophilized MCPA-CoA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized MCPA-CoA vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon), add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate at low power to ensure complete dissolution.
-
Immediately aliquot the stock solution into pre-chilled, airtight microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Quality Control of MCPA-CoA by LC-MS/MS
-
Objective: To quantify the concentration of intact MCPA-CoA and detect potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic content to elute MCPA-CoA and its potential degradation products.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MCPA-CoA and its expected degradation products (e.g., coenzyme A).
-
-
Procedure:
-
Prepare a standard curve of a known concentration of a certified MCPA-CoA reference standard.
-
Dilute a small aliquot of your MCPA-CoA stock solution to fall within the range of the standard curve.
-
Inject the standards and the diluted sample onto the LC-MS/MS system.
-
Integrate the peak areas for the specific MRM transitions.
-
Calculate the concentration of your sample based on the standard curve.
-
Analyze the chromatogram for the presence of peaks corresponding to potential degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Methylenecyclopropyl Acetyl-CoA (MCPA-CoA)
Welcome to the technical support center for researchers working with Methylenecyclopropyl acetyl-CoA (MCPA-CoA). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experiments involving this potent enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing high non-specific binding of MCPA-CoA in my assay. How can I reduce this?
A1: It's important to understand that MCPA-CoA is a known "suicide inhibitor" of certain enzymes, meaning it forms a covalent, irreversible bond with its target.[1] What might appear as non-specific binding could be one of several phenomena:
-
Irreversible Inhibition of Multiple Targets: MCPA-CoA is known to severely inactivate Short-Chain Acyl-CoA Dehydrogenase (SCADH), Medium-Chain Acyl-CoA Dehydrogenase (MCADH), and Isovaleryl-CoA Dehydrogenase (IVDH).[1] If your experimental system contains a mix of proteins, you may be observing the intended, albeit broad, inhibitory action of this compound.
-
High Background Signal in Assays: In fluorescence-based assays, high background can be mistaken for non-specific binding. This can be caused by autofluorescence of biological molecules in your sample or impurities.
-
Non-Enzymatic Protein Acylation: Some acyl-CoA species can non-enzymatically modify proteins. While this is a known phenomenon, it is more likely that you are observing the potent enzymatic inhibition of MCPA-CoA.
To address these issues, please refer to the troubleshooting guide below for specific recommendations on assay optimization.
Q2: My enzyme activity is completely gone after incubation with MCPA-CoA, even at low concentrations. Is this expected?
A2: Yes, this is consistent with the mechanism of MCPA-CoA. As a suicide inhibitor, it is acted upon by the target enzyme, and in the process, irreversibly inactivates it.[1] This means that even at low concentrations, over time, the enzyme population will become progressively inactivated. If you are observing very rapid and complete inhibition, you may need to adjust your MCPA-CoA concentration or the incubation time to better study the kinetics of the inactivation.
Q3: Can I prevent the inactivation of my target enzyme by MCPA-CoA?
A3: Yes, studies have shown that the inactivation of SCADH, MCADH, and IVDH by MCPA-CoA can be effectively prevented by the addition of the enzyme's natural substrate.[1] The substrate competes for the active site and protects the enzyme from being inactivated by MCPA-CoA. This can be a useful control in your experiments to confirm that the inhibition you are observing is specific to the active site of the enzyme.
Q4: How should I prepare and store my MCPA-CoA to ensure its stability?
A4: Acyl-CoA esters, in general, are not stable in aqueous solutions for long periods. It is recommended to store MCPA-CoA as a powder at -20°C or below for long-term stability. For experiments, prepare fresh stock solutions in an appropriate buffer. Avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered in enzyme inhibition assays with MCPA-CoA, particularly focusing on fluorescence-based assays like the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from sample components (e.g., cell lysates).2. Contaminated buffers or reagents.3. Non-specific binding of fluorescent probes to the microplate. | 1. Include a control sample without the fluorescent probe to measure and subtract background autofluorescence.2. Filter-sterilize all buffers. Prepare fresh reagents.3. Use non-treated, black-walled microplates designed for fluorescence assays. Consider pre-treating plates with a blocking agent like BSA. |
| High Signal Variability Between Replicates | 1. Inconsistent pipetting.2. Presence of oxygen in anaerobic assays (e.g., ETF fluorescence reduction assay).3. Reagents not at thermal equilibrium. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure thorough degassing of buffers. Use an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase).3. Equilibrate all reagents and plates to the assay temperature before starting the experiment. |
| No or Weak Inhibition Observed | 1. Inactive MCPA-CoA due to degradation.2. Incorrect MCPA-CoA concentration.3. Target enzyme is not one that is inhibited by MCPA-CoA (e.g., LCADH).[1] | 1. Prepare fresh MCPA-CoA stock solutions. Confirm the purity and concentration of your stock.2. Verify the concentration of your MCPA-CoA stock. Perform a concentration-response curve.3. Confirm from literature that your enzyme of interest is a target for MCPA-CoA. |
| Inhibition is Too Rapid to Measure Kinetics | 1. MCPA-CoA concentration is too high for the chosen incubation time.2. Enzyme concentration is too low. | 1. Perform a dose-response experiment with lower concentrations of MCPA-CoA.2. Increase the enzyme concentration to slow down the relative rate of inactivation. |
Quantitative Data Summary
The primary action of MCPA-CoA is the irreversible inactivation of specific acyl-CoA dehydrogenases. Therefore, traditional IC50 values, which measure the concentration for 50% inhibition of activity in a steady state, are less relevant than the rate of inactivation. The table below summarizes the known effects of MCPA-CoA on various enzymes.
| Enzyme | Organism | Effect of MCPA-CoA | Quantitative Data | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCADH) | Rat Liver | Severe, irreversible inactivation | Suicide inhibitor | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCADH) | Rat Liver | Severe, irreversible inactivation | Suicide inhibitor | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Rat Liver | Severe, irreversible inactivation | Not specified | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Rat Liver | Slow and mild inactivation | Not specified | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | Rat Liver | Not significantly inactivated | Not specified | [1] |
Experimental Protocols
Protocol: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)
This protocol is adapted for a 96-well microplate format and is based on the principle of measuring the decrease in fluorescence of Electron Transfer Flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., MCADH)
-
This compound (MCPA-CoA)
-
Acyl-CoA substrate (e.g., octanoyl-CoA)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of your acyl-CoA dehydrogenase, MCPA-CoA, and acyl-CoA substrate in Assay Buffer. Keep on ice.
-
Dilute ETF in Assay Buffer to the desired working concentration.
-
-
Inhibitor Incubation:
-
In the wells of the 96-well plate, add your acyl-CoA dehydrogenase to a final volume of 50 µL with Assay Buffer.
-
To the "inhibition" wells, add the desired concentration of MCPA-CoA.
-
To the "control" wells, add an equal volume of Assay Buffer.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period to allow for enzyme inactivation.
-
-
Assay Initiation:
-
Prepare a "Master Mix" containing ETF and the acyl-CoA substrate in Assay Buffer.
-
To initiate the reaction, add 50 µL of the Master Mix to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader pre-set to the assay temperature.
-
Measure the fluorescence at Ex/Em ~340/490 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease for each well (the slope of the linear portion of the curve).
-
Compare the rates of the MCPA-CoA treated wells to the control wells to determine the percent inhibition.
-
Visualizations
Signaling Pathway
Caption: Inhibition of β-Oxidation by MCPA-CoA.
Experimental Workflow
Caption: Workflow for MCPA-CoA Inhibition Assay.
References
"overcoming substrate promiscuity in MCPA-CoA inhibition studies"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying the inhibition of acyl-CoA synthetases and related enzymes by 2-methylenecyclopropylacetic acid (MCPA) and its CoA thioester. The primary focus is on addressing the challenges posed by substrate and inhibitor promiscuity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during MCPA-CoA inhibition experiments in a question-and-answer format.
Issue 1: Inconsistent IC₅₀ Values and Suspected Off-Target Effects
Q: My inhibitor, MCPA, shows variable potency in different assays, and I suspect it's inhibiting multiple enzymes. How can I systematically investigate this promiscuity?
A: This is a common challenge with MCPA, which is known to inhibit several acyl-CoA dehydrogenases.[1][2] Substrate promiscuity is an inherent property of many enzymes, allowing them to act on multiple substrates, which can complicate inhibitor analysis.[3][4] A multi-step approach is recommended to characterize and overcome this issue.
-
Selectivity Profiling: Test your inhibitor against a panel of related enzymes. For MCPA, this should include short-chain (SCAD), medium-chain (MCAD), isovaleryl-CoA, and short/branched-chain (SBCAD) acyl-CoA dehydrogenases, as these are known off-targets.[1][5]
-
Cell-Based Metabolomics: Use techniques like acylcarnitine profiling in cell models (e.g., HEK-293 cells) treated with MCPA. A significant decrease in specific acylcarnitine species (like C3-carnitine) can point towards the inhibition of specific pathways.[1]
-
Counter-Screening for Assay Interference: Many initial "hits" from high-throughput screens are Pan-Assay Interference Compounds (PAINS) that cause inhibition through non-specific mechanisms like aggregation.[6][7]
-
Detergent Attenuation: Re-run your inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant increase in the IC₅₀ value suggests the inhibitor may be forming aggregates that sequester the enzyme.[8]
-
DMSO-Perturbing Assay: This novel assay can identify non-specific binding inhibitors by observing an attenuation of inhibitory activity as the concentration of DMSO is increased.[6]
-
Issue 2: Difficulty in Designing a Specific Inhibitor
Q: How can I move from a promiscuous inhibitor like MCPA to a more specific one for my target enzyme?
A: Improving inhibitor specificity requires a rational design approach based on understanding the structural differences between your target and off-target enzymes.
-
Structural Analysis: Obtain or model the crystal structures of your target enzyme in complex with its substrate and/or inhibitor. High-resolution crystal structures can reveal the binding determinants for both CoA and the substrate, providing a molecular framework for engineering specificity.[9][10]
-
Structure-Based Mutagenesis: Identify key amino acid residues in the substrate-binding pocket that differ between your target and off-target enzymes. Site-directed mutagenesis of these residues can alter substrate specificity and can be used to validate their role.[10][11] For example, modifying the hydrophobicity or size of the binding pocket can dramatically shift which substrates are accepted.[11]
-
Computational Approaches: Machine learning models trained on binding data from homologous enzymes can help predict key mutations to enhance specificity and reduce the experimental workload.[12]
Issue 3: Choosing the Right Assay for CoA-Dependent Enzymes
Q: What is a reliable and adaptable assay method for measuring the activity of my CoA ligase and its inhibition?
A: While traditional methods rely on detecting the specific acyl-CoA product, this can be complicated by the varying spectral properties of different products. A more universal method is to quantify the consumption of a common substrate, like Coenzyme A.
-
DTNB (Ellman's Reagent) Assay: This optical assay quantifies the amount of free thiol groups from unreacted Coenzyme A at the end of the reaction.[13] It provides a standardized readout at 412 nm and is suitable for a 96-well plate format, making it useful for screening. The principle is that less free CoA remaining corresponds to higher enzyme activity.[13]
Quantitative Data Summary
Understanding the kinetic profile of an inhibitor is crucial for distinguishing specific, competitive inhibition from non-specific or promiscuous effects.
Table 1: Example Inhibitory Profile of a Promiscuous Compound (MCPA)
| Enzyme Target | Observed Inhibition | Method of Detection | Reference |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Yes | Acylcarnitine Profiling | [1][5] |
| Isovaleryl-CoA Dehydrogenase | Yes | Acylcarnitine Profiling | [1][5] |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Yes | Acylcarnitine Profiling | [1][14] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Yes | Acylcarnitine Profiling | [1][5] |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | No | Acylcarnitine Profiling | [1][2] |
Table 2: Example Kinetic Data for Inhibitor Characterization
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value (µM) | Substrate Competed With | Reference |
| Triacsin A | Acyl-CoA Synthetase | Competitive | 8.97 | Oleic Acid | [15] |
| Triacsin A | Acyl-CoA Synthetase | Non-competitive | - | ATP, Coenzyme A | [15] |
| Kojic Acid | Tyrosinase | Competitive | IC₅₀: 12.3 | Catechol (20 µM) | [16] |
| Kojic Acid | Tyrosinase | Competitive | IC₅₀: 58.7 | Catechol (200 µM) | [16] |
Note: The increase in IC₅₀ for Kojic Acid at higher substrate concentrations is characteristic of competitive inhibition, as the substrate out-competes the inhibitor for the active site.[16][17]
Visualizations: Workflows and Mechanisms
Diagrams help clarify complex experimental workflows and biological concepts.
Caption: Workflow for characterizing and validating a specific enzyme inhibitor.
Caption: Mechanism of competitive inhibition vs. a normal enzymatic reaction.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a template for determining the IC₅₀ of an inhibitor.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) with stabilizers if required.
-
Prepare a stock solution of the substrate (e.g., MCPA's target acid) and co-substrates (e.g., ATP, CoA) in the assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., MCPA) in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of inhibitor dilution or vehicle control (e.g., buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the enzyme solution to initiate a pre-incubation period (typically 10-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate/co-substrate mix.
-
Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength. The rate of reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: DTNB Assay for Acyl-CoA Ligase Activity
This protocol is adapted from methods used to screen CoA ligase substrate scope and is ideal for inhibition studies.[13]
-
Reaction Setup:
-
In a microplate, set up the enzymatic reaction as described in Protocol 1 (steps 2.1-2.4), but as an endpoint assay. Allow the reaction to proceed for a fixed time (e.g., 30 minutes), ensuring it remains within the linear range of product formation.
-
Stop the reaction by adding a quenching agent, such as 10 µL of 10% formic acid.
-
-
DTNB Detection:
-
Add 100 µL of a DTNB solution (e.g., 2 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0) to each well.
-
Incubate for 5-10 minutes at room temperature to allow DTNB to react with the remaining free CoA.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of Coenzyme A to correlate A₄₁₂ with the amount of unreacted CoA.
-
Calculate the amount of CoA consumed in each reaction (Initial CoA - Unreacted CoA).
-
Determine the percent inhibition by comparing the CoA consumed in the presence of the inhibitor to the vehicle control. Plot the results to determine the IC₅₀.
-
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What makes an enzyme promiscuous? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Promiscuity: Engine of Evolutionary Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Structural Basis for Specificity and Flexibility in a Plant 4-Coumarate:CoA Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Interpreting Flavin Bleaching in MCPA-CoA Inhibition Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and other mechanism-based inhibitors of acyl-CoA dehydrogenases (ACADs). This resource provides in-depth guidance on interpreting flavin bleaching in inhibition assays, troubleshooting common experimental issues, and understanding the underlying biochemical mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is flavin bleaching and why is it observed in MCPA-CoA inhibition assays?
A1: Flavin bleaching refers to the loss of the characteristic yellow color and absorbance of the flavin adenine dinucleotide (FAD) cofactor within acyl-CoA dehydrogenases (ACADs). This occurs when MCPA-CoA, a "suicide inhibitor," is processed by the enzyme. The reactive metabolite formed during the catalytic cycle covalently binds to the FAD, disrupting its conjugated ring system and thereby causing a loss of absorbance in the visible spectrum. This irreversible inactivation is a hallmark of mechanism-based inhibition.[1]
Q2: Which acyl-CoA dehydrogenases are inhibited by MCPA-CoA?
A2: MCPA-CoA is a selective inhibitor of several ACADs. It strongly and irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[1] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[1]
Q3: What is the primary method for monitoring ACAD activity and its inhibition by MCPA-CoA?
A3: The gold standard for measuring ACAD activity is the anaerobic Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[2] In this assay, the reduction of ETF by the ACAD is monitored as a decrease in ETF's intrinsic fluorescence. Inhibition by MCPA-CoA can be assessed by pre-incubating the ACAD with the inhibitor and then initiating the reaction with the enzyme's substrate. The degree of inhibition is determined by the reduction in the rate of ETF fluorescence quenching.
Q4: Why are anaerobic conditions critical for the ETF fluorescence reduction assay?
A4: Anaerobic conditions are essential because the reduced form of ETF is readily re-oxidized by molecular oxygen. This re-oxidation would compete with the fluorescence quenching, leading to an underestimation of the enzyme's activity and inaccurate inhibition data.
Troubleshooting Guides
This section provides solutions to common problems encountered during MCPA-CoA inhibition assays.
Problem 1: No or Incomplete Flavin Bleaching Observed
| Possible Cause | Troubleshooting Steps |
| Inactive MCPA-CoA | - Verify the integrity and concentration of your MCPA-CoA stock solution. - Consider potential degradation during storage; synthesize or purchase a fresh batch. |
| Incorrect Enzyme | - Confirm that you are using an ACAD known to be inhibited by MCPA-CoA (e.g., SCAD, MCAD, IVDH).[1] - LCAD is not significantly inhibited by MCPA-CoA.[1] |
| Presence of a Protective Substrate | - The presence of the enzyme's natural substrate can protect it from inactivation by MCPA-CoA.[1] - Ensure that the pre-incubation of the enzyme with MCPA-CoA is performed in the absence of other substrates. |
| Suboptimal Assay Conditions | - Verify the pH and temperature of your assay buffer are within the optimal range for the specific ACAD. |
| Insufficient Incubation Time | - As a mechanism-based inhibitor, MCPA-CoA requires enzymatic turnover for inactivation. - Increase the pre-incubation time of the enzyme with MCPA-CoA to allow for complete inactivation. |
Problem 2: High Background Fluorescence or Signal Noise
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Buffers or Reagents | - Use high-purity reagents and freshly prepared buffers. - Consider using specialized low-fluorescence assay plates (e.g., black, clear-bottom plates).[3][4] |
| Contamination of Assay Components | - Filter-sterilize buffers to remove any particulate matter. |
| Instrument Settings Not Optimized | - Adjust the gain and exposure settings on your fluorometer to maximize the signal-to-noise ratio. |
| Light Scattering | - Ensure that your samples are free of precipitates. Centrifuge samples if necessary. |
Problem 3: Rapid Loss of Signal or Inconsistent Readings
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | - Ensure rigorous anaerobic conditions are maintained throughout the experiment. - Use an oxygen-scavenging system (e.g., glucose oxidase/catalase) in your assay buffer. |
| Photobleaching of ETF | - Minimize the exposure of your samples to the excitation light source. - Use neutral density filters to reduce the intensity of the excitation light if possible. |
| Pipetting Inaccuracies | - Use calibrated pipettes and ensure thorough mixing of reagents. - Prepare a master mix for your reactions to minimize pipetting variability. |
| Temperature Fluctuations | - Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Protocol 1: Anaerobic ETF Fluorescence Reduction Assay
This protocol is adapted for a 96-well microplate format.
Materials:
-
Black, clear-bottom 96-well microplates
-
ACAD enzyme (e.g., MCAD)
-
Electron Transfer Flavoprotein (ETF)
-
MCPA-CoA
-
ACAD substrate (e.g., octanoyl-CoA for MCAD)
-
Anaerobic chamber or glove box
-
Plate reader with fluorescence capabilities (e.g., Ex: 340 nm, Em: 490 nm)
-
Oxygen-scavenging system: Glucose, Glucose Oxidase, Catalase
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in degassed buffer.
-
The final concentrations in the well should be:
-
ACAD: 10-100 nM
-
ETF: 1-5 µM
-
ACAD substrate: 50 µM
-
MCPA-CoA: Variable concentrations for IC50 determination
-
Glucose: 10 mM
-
Glucose Oxidase: 20 U/mL
-
Catalase: 120 U/mL
-
-
-
Pre-incubation (Inhibition Step):
-
In the anaerobic chamber, add the ACAD enzyme and varying concentrations of MCPA-CoA to the wells of the microplate.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for inhibition to occur. Include a control with no MCPA-CoA.
-
-
Assay Initiation and Measurement:
-
To each well, add the ETF and the oxygen-scavenging system.
-
Place the plate in the pre-warmed (e.g., 37°C) plate reader.
-
Initiate the reaction by adding the ACAD substrate.
-
Immediately begin monitoring the decrease in fluorescence over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each concentration of MCPA-CoA.
-
Plot the initial rates against the MCPA-CoA concentration to determine the IC50 value.
-
Data Presentation
Table 1: Susceptibility of Acyl-CoA Dehydrogenases to MCPA-CoA Inhibition
| Enzyme | Common Substrate | Susceptibility to MCPA-CoA |
| SCAD | Butyryl-CoA | High[1] |
| MCAD | Octanoyl-CoA | High[1] |
| LCAD | Palmitoyl-CoA | Low/None[1] |
| IVDH | Isovaleryl-CoA | High[1] |
Visualizations
Mechanism of MCPA-CoA Inhibition
Caption: Suicide inhibition of ACAD by MCPA-CoA.
Experimental Workflow for Inhibition Assay
Caption: Workflow for MCPA-CoA inhibition assay.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.7. Microplate ETF fluorescence reduction assay [bio-protocol.org]
- 4. bitesizebio.com [bitesizebio.com]
Technical Support Center: Analysis of MCPA-CoA in Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for studying methylenecyclopropylacetyl-CoA (MCPA-CoA) in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is MCPA-CoA and why is it studied?
A1: MCPA-CoA is the activated form of methylenecyclopropylacetic acid (MCPA), a toxic compound found in unripe ackee fruit and lychee seeds. It is a potent inhibitor of fatty acid β-oxidation. Studying MCPA-CoA in cell culture is crucial for understanding its mechanisms of toxicity, particularly its effects on cellular metabolism, which can lead to conditions like hypoglycemia.
Q2: Which cell lines are suitable for studying MCPA-CoA?
A2: Liver-derived cell lines such as HepG2 or primary hepatocytes are commonly used due to the liver's central role in fatty acid metabolism. However, other cell types can be used depending on the specific research question.
Q3: What is the primary mechanism of action of MCPA-CoA?
A3: MCPA-CoA acts as a suicide inhibitor of key enzymes in the fatty acid β-oxidation pathway, primarily Short-Chain Acyl-CoA Dehydrogenase (SCADH) and Medium-Chain Acyl-CoA Dehydrogenase (MCADH).[1] This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA and an accumulation of specific short- and medium-chain acyl-CoAs.[2]
Q4: Why is LC-MS/MS the preferred method for MCPA-CoA quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required to detect and quantify low-abundance metabolites like MCPA-CoA from complex biological matrices such as cell lysates.[3][4] It allows for precise measurement and differentiation from structurally similar molecules.
Q5: How stable are acyl-CoA thioesters during sample preparation?
A5: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions and are thermally labile.[5] It is critical to keep samples on ice, use appropriate quenching and extraction solvents, and minimize the time between harvesting and analysis to prevent degradation. Reconstituting final extracts in organic solvents like methanol can improve stability.[6]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the key processes involved in a typical MCPA-CoA experiment and its metabolic impact.
Detailed Experimental Protocols
Protocol 1: MCPA Treatment of Adherent Cells (e.g., HepG2)
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of approximately 0.5 x 10⁶ cells/well. Allow cells to adhere and grow for 24 hours in complete culture medium to reach 70-80% confluency.
-
Preparation of MCPA Stock: Prepare a high-concentration stock solution of MCPA (e.g., 100 mM) in a suitable solvent like DMSO.
-
Treatment: Prepare serial dilutions of MCPA in fresh, pre-warmed culture medium to achieve the desired final concentrations.
-
Note: Optimal concentrations should be determined empirically. Start with a range based on published cytotoxicity data (e.g., IC10, IC25, IC50) to assess both sub-lethal metabolic effects and overt toxicity. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced artifacts.[7]
-
-
Incubation: Remove the old medium from the cells, wash once with sterile PBS, and add the MCPA-containing medium. Include a vehicle control (medium with 0.1% DMSO). Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Harvesting and Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular metabolites.
-
Immediately add 400 µL of an ice-cold extraction solvent (see Protocol 2) to the well to quench metabolic activity and lyse the cells.
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube. Keep on ice.
-
Protocol 2: Acyl-CoA Extraction and Sample Preparation for LC-MS/MS
This protocol is adapted from a method demonstrated to have high recovery for short-chain acyl-CoAs.[3][8]
-
Reagents:
-
Extraction Solvent: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction solvent.
-
-
Extraction:
-
To the cell lysate collected in Protocol 1 (400 µL), add the IS solution.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Transfer the clarified supernatant to an LC-MS vial.
-
Store at -80°C until analysis. Samples are typically stable for several weeks at this temperature.
-
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery of acyl-CoAs. The table below summarizes the relative recovery of various acyl-CoAs using two common methods: 10% Trichloroacetic Acid (TCA) followed by Solid Phase Extraction (SPE), and 2.5% 5-Sulfosalicylic Acid (SSA). Data is presented as percent recovery relative to a pure standard in water.
| Metabolite | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
| Free CoASH | 1 | 74 |
Data adapted from Jones, A.E., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.[8]
As shown, the 2.5% SSA method provides superior recovery for more polar compounds like Malonyl-CoA and free CoASH without the need for a separate SPE cleanup step.[3][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well.2. Variation in timing during harvesting/quenching.3. Incomplete protein precipitation. | 1. Ensure even cell seeding and check confluency before treatment.2. Standardize all harvesting steps; process samples in small batches.3. Ensure thorough vortexing after adding extraction solvent. |
| No MCPA-CoA Detected, but Other Acyl-CoAs are Present | 1. Insufficient activity of Acyl-CoA Synthetases (ACSLs) to convert MCPA to MCPA-CoA.2. MCPA concentration too low to produce a detectable amount of MCPA-CoA. | 1. Confirm expression/activity of relevant ACSL enzymes in your cell model.2. Perform a dose-response experiment with higher MCPA concentrations. |
| Broad or Tailing LC Peaks for Acyl-CoAs | 1. Secondary interactions between the phosphate groups of CoA and the stationary phase.2. Column contamination or degradation.3. Sample overload. | 1. Adjust mobile phase pH or use an ion-pairing agent. Ensure proper column choice (e.g., C18).[9]2. Use a guard column and flush the system regularly.[10]3. Dilute the sample extract and re-inject.[9] |
| Expected Metabolic Changes Not Observed | 1. MCPA-CoA did not reach inhibitory concentrations inside the mitochondria.2. Cell model is resistant to MCPA toxicity.3. Downstream metabolic profile was not analyzed correctly. | 1. Verify MCPA-CoA formation and consider increasing treatment duration or concentration.2. Choose a cell line with known active fatty acid oxidation.3. Monitor for an increase in upstream metabolites (e.g., butyryl-CoA, hexanoyl-CoA) and a decrease in acetyl-CoA. |
References
- 1. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 5. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of MCPA-CoA and Spiropentylacetyl-CoA as Inhibitors of Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent mechanism-based inhibitors of acyl-CoA dehydrogenases (ACDs): (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and spiropentylacetyl-CoA (SPA-CoA). Both molecules are valuable tools for probing the mechanism of fatty acid β-oxidation and for understanding the pathology of metabolic disorders. This document outlines their mechanisms of action, enzyme specificities, and provides detailed experimental protocols for their synthesis and enzymatic evaluation.
Introduction
MCPA-CoA is the toxic metabolite of hypoglycin A, a compound found in the unripe fruit of the ackee tree, and is responsible for Jamaican vomiting sickness.[1] Spiropentylacetyl-CoA is a synthetic analogue of MCPA-CoA, designed to investigate the structure-activity relationships of this class of inhibitors. Both compounds cause irreversible inactivation of specific acyl-CoA dehydrogenases, key enzymes in fatty acid and amino acid metabolism, leading to profound metabolic dysregulation.[1][2]
Mechanism of Action and Enzyme Specificity
Both MCPA-CoA and SPA-CoA are classified as mechanism-based or "suicide" inhibitors. They act as substrates for their target acyl-CoA dehydrogenases, but are converted into highly reactive intermediates within the enzyme's active site, leading to irreversible covalent modification and inactivation of the enzyme.
MCPA-CoA primarily targets Short-Chain Acyl-CoA Dehydrogenase (SCAD) and, to a lesser extent, Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2] It also severely inactivates isovaleryl-CoA dehydrogenase (IVDH).[1] Its potent inhibition of SCAD leads to a significant disruption of short-chain fatty acid oxidation.[2]
Spiropentylacetyl-CoA (SPA-CoA) , in contrast, is a more specific and potent inhibitor of MCAD.[2] While it also inactivates SCAD, its inhibitory action is stronger towards MCAD.[2] This differential specificity makes SPA-CoA a more selective tool for studying the role of MCAD in metabolism. The mechanism of inactivation by SPA-CoA is thought to involve a spiropentylcarbinyl radical intermediate.
The differing specificities of these two inhibitors are a critical consideration for their use in experimental models. MCPA-CoA induces a broader inhibition of β-oxidation, affecting multiple dehydrogenases, while SPA-CoA allows for a more targeted inhibition of MCAD.
Quantitative Comparison of Inhibitory Action
| Feature | MCPA-CoA | Spiropentylacetyl-CoA (SPA-CoA) |
| Inhibition Type | Mechanism-based (Suicide)[1] | Mechanism-based[2] |
| Primary Target | Short-Chain Acyl-CoA Dehydrogenase (SCAD)[2] | Medium-Chain Acyl-CoA Dehydrogenase (MCAD)[2] |
| Other Targets | MCAD, Isovaleryl-CoA Dehydrogenase (IVDH)[1] | SCAD |
| Effect on LCADH | Not significantly inactivated[1] | Not reported, but expected to be minimal |
| In vivo effects | Dicarboxylic aciduria, inhibition of fatty acid and branched-chain amino acid metabolism[2] | Dicarboxylic aciduria, specific inhibition of fatty acid oxidation[2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and enzymatic evaluation of MCPA-CoA and SPA-CoA. Researchers should adapt these methods based on available laboratory equipment and safety protocols.
Synthesis of MCPA-CoA and Spiropentylacetyl-CoA
The synthesis of these CoA esters can be achieved through a mixed anhydride method. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the free thiol group of Coenzyme A.
Materials:
-
Methylenecyclopropylacetic acid or Spiropentaneacetic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A, free acid
-
Anhydrous tetrahydrofuran (THF)
-
0.5 M Sodium bicarbonate solution
-
HPLC for purification
Procedure:
-
Dissolve methylenecyclopropylacetic acid or spiropentaneacetic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of triethylamine to the solution.
-
Slowly add an equimolar amount of ethyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the reaction on ice and stir for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting acyl-CoA ester by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Enzymatic Assay for Acyl-CoA Dehydrogenase Inhibition
The activity of acyl-CoA dehydrogenases and their inhibition by MCPA-CoA or SPA-CoA can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. The following protocol is adapted for a 96-well plate format.
Materials:
-
Purified SCAD or MCAD
-
Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrate
-
MCPA-CoA or SPA-CoA as inhibitor
-
Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the substrate and inhibitor in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer and the desired concentration of the inhibitor (MCPA-CoA or SPA-CoA).
-
Add the purified enzyme (SCAD or MCAD) to each well and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding and inactivation.
-
Initiate the enzymatic reaction by adding the substrate (butyryl-CoA or octanoyl-CoA) and the electron acceptor (ferricenium hexafluorophosphate or DCPIP).
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 308 nm for cinnamoyl-CoA formation from 3-phenylpropionyl-CoA as a specific MCAD substrate, or the bleaching of DCPIP at 600 nm).[3]
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Determine the inhibitory potency (e.g., IC
50) by plotting the enzyme activity as a function of the inhibitor concentration.
Visualizations
Fatty Acid β-Oxidation Pathway and Inhibition Sites
Caption: Inhibition of fatty acid β-oxidation by MCPA-CoA and SPA-CoA.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of MCPA-CoA and SPA-CoA.
Conclusion
MCPA-CoA and SPA-CoA are potent, irreversible inhibitors of acyl-CoA dehydrogenases with distinct enzyme specificities. MCPA-CoA exhibits broader reactivity with a preference for SCAD, while SPA-CoA is a more selective and powerful inhibitor of MCAD. This difference in specificity is a key determinant for their application in metabolic research. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these inhibitors, facilitating further investigation into the roles of specific acyl-CoA dehydrogenases in health and disease.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl-CoA Dehydrogenase Inhibitors: Methylenecyclopropyl Acetyl-CoA vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylenecyclopropyl acetyl-CoA (MCPA-CoA) and other significant inhibitors of acyl-CoA dehydrogenases (ACADs). The information presented is curated from experimental data to assist researchers in understanding the potency, specificity, and mechanisms of action of these critical biochemical tools.
Introduction to Acyl-CoA Dehydrogenase Inhibition
Acyl-CoA dehydrogenases are a class of enzymes crucial for the initial step in each cycle of mitochondrial fatty acid β-oxidation.[1] Their inhibition can lead to significant metabolic disruption, a phenomenon observed in certain metabolic disorders and poisonings.[1] Understanding the characteristics of various ACAD inhibitors is vital for research into these conditions and for the development of potential therapeutic agents.
This compound (MCPA-CoA) is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases. It is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit, and is responsible for the clinical manifestations of Jamaican vomiting sickness.[2] MCPA-CoA's primary mechanism of action is the "suicide inhibition" of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[2]
This guide will compare MCPA-CoA with other notable acyl-CoA dehydrogenase inhibitors, focusing on their inhibitory profiles and the experimental methods used to characterize them.
Comparative Analysis of Inhibitor Potency
The following table summarizes the available quantitative data on the inhibitory potency of MCPA-CoA and other selected acyl-CoA dehydrogenase inhibitors. Direct comparative studies with uniform methodologies are limited, and thus the data should be interpreted with consideration of the varying experimental conditions.
| Inhibitor | Target Enzyme(s) | Potency (IC50/Ki) | Mechanism of Action | Reference(s) |
| This compound (MCPA-CoA) | SCAD, MCAD, IVDH | Strong inhibition of butyryl-CoA dehydrogenase at 13 µM | Suicide Inhibition | [2][3] |
| Spiropentaneacetic acid (SPA) | MCAD | 50% inhibition of palmitoylcarnitine oxidation between 6 and 100 µM | Irreversible, tight binding | [4] |
| 2-Pentynoyl-CoA | SCAD, MCAD, GCDH | Kd of 1.8 µM for IVDH | Mechanism-based inactivation | [5] |
| 3,4-Pentadienoyl-CoA | General ACAD | Potent inhibitor (k = 2.4 X 10(3) min-1 for inactivation) | Suicide Substrate | [6] |
| 3-Methyl-3-butenoyl-CoA | SCAD, MCAD | Mechanism-based inactivator | Forms a reduced flavin adduct | [5] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics of inhibitor potency. Lower values indicate higher potency. The data presented here is based on available literature and may not represent a complete dataset for all inhibitors against all ACADs.
In-depth Look at Key Inhibitors
This compound (MCPA-CoA)
MCPA-CoA demonstrates marked specificity, strongly inhibiting SCAD and MCAD, while having a lesser effect on isovaleryl-CoA dehydrogenase (IVDH) and being largely ineffective against long-chain acyl-CoA dehydrogenase (LCAD).[2] This specificity is attributed to the structural requirements of the enzyme active sites. The mechanism involves the formation of a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[2]
Spiropentaneacetic acid (SPA)
SPA is a specific inhibitor of MCAD and, unlike MCPA-CoA, does not significantly affect amino acid metabolism.[4] Its proposed mechanism involves the formation of a tight, irreversible complex with the enzyme without forming a covalent bond with the FAD cofactor.[4] This distinct mechanism makes it a valuable tool for studying MCAD-specific functions.
Alkynoyl-CoAs (e.g., 2-Pentynoyl-CoA)
2-Pentynoyl-CoA is a mechanism-based inactivator that rapidly inhibits SCAD, MCAD, and glutaryl-CoA dehydrogenase (GCDH).[5] Its inhibitory action is dependent on the position of the catalytic base within the enzyme's active site.[5]
Allenic Acyl-CoAs (e.g., 3,4-Pentadienoyl-CoA)
3,4-Pentadienoyl-CoA acts as a suicide substrate for general acyl-CoA dehydrogenase, forming a covalent flavin adduct.[6] The R-enantiomer of longer-chain allenes, such as R(-)-3,4-decadienoyl-CoA, is also a potent inhibitor.[7]
Experimental Protocols for Assessing Inhibition
Accurate assessment of inhibitor potency relies on robust experimental assays. The following are detailed methodologies for two common assays used to measure acyl-CoA dehydrogenase activity and inhibition.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring ACAD activity.[8] It monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD)
-
Inhibitor compound
-
Anaerobic cuvette or microplate
-
Spectrofluorometer
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.6)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
Procedure:
-
Preparation: Prepare all solutions and maintain them on ice. The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen.[8]
-
Deoxygenation: Deoxygenate the reaction buffer and other solutions by bubbling with argon or nitrogen gas. An oxygen scavenging system is typically included in the reaction mixture.[8]
-
Reaction Mixture: In an anaerobic cuvette, combine the reaction buffer, ETF, and the acyl-CoA dehydrogenase enzyme.
-
Inhibitor Incubation: Add the inhibitor at various concentrations and incubate for a predetermined time to allow for interaction with the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate.
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer (excitation ~380 nm, emission ~490 nm).
-
Data Analysis: Calculate the initial rate of fluorescence decrease. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ferricenium-Based Spectrophotometric Assay
This assay provides a convenient aerobic alternative to the ETF fluorescence reduction assay.[9] It measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Acyl-CoA substrate
-
Inhibitor compound
-
Ferricenium hexafluorophosphate
-
Spectrophotometer
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.6)
Procedure:
-
Reaction Mixture: In a cuvette, combine the reaction buffer, acyl-CoA dehydrogenase, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a specific time to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the acyl-CoA substrate and ferricenium hexafluorophosphate to initiate the reaction.
-
Absorbance Measurement: Monitor the decrease in absorbance of the ferricenium ion at 300 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the fatty acid β-oxidation pathway and the mechanism of suicide inhibition by MCPA-CoA.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, 3,4-pentadienoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereospecificity of MCPA-CoA Inactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the stereospecificity of the inactivation of acyl-CoA dehydrogenases by methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit, and is known to be a potent inhibitor of fatty acid β-oxidation. Understanding the stereochemical requirements for this inhibition is crucial for elucidating its precise mechanism of action and for the development of potential therapeutic interventions or antidotes.
MCPA-CoA has been identified as an irreversible, suicide inhibitor of several acyl-CoA dehydrogenases, with a pronounced effect on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD)[1]. In contrast, long-chain acyl-CoA dehydrogenase (LCADH) is not significantly affected[1]. The inactivation process is critical to the toxicity of hypoglycin A, leading to a disruption of cellular energy metabolism[2][3].
While the inhibitory action of MCPA-CoA is well-established, the stereospecificity of this interaction has been less explored. A study on a related compound, (methylenecyclopropyl)formyl-CoA (MCPF-CoA), an inhibitor of enoyl-CoA hydratase, revealed a lack of stereospecificity in its inactivation mechanism. However, it cannot be assumed that MCPA-CoA behaves identically with its target enzymes, the acyl-CoA dehydrogenases. This guide, therefore, outlines a proposed experimental approach to definitively confirm the stereospecificity of MCPA-CoA inactivation.
Proposed Experimental Comparison of (R)-MCPA-CoA and (S)-MCPA-CoA
To ascertain the stereospecificity of MCPA-CoA, a direct comparison of the inhibitory potency of its two stereoisomers, (R)-MCPA-CoA and (S)-MCPA-CoA, is necessary. The following tables present a proposed structure for summarizing the quantitative data that would be generated from such a study.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenase Inactivation by MCPA-CoA Stereoisomers
| Enzyme | Inhibitor | KI (μM) | kinact (min-1) | kinact/KI (M-1s-1) |
| SCAD | (R)-MCPA-CoA | Data to be determined | Data to be determined | Data to be determined |
| (S)-MCPA-CoA | Data to be determined | Data to be determined | Data to be determined | |
| Racemic MCPA-CoA | Data to be determined | Data to be determined | Data to be determined | |
| MCAD | (R)-MCPA-CoA | Data to be determined | Data to be determined | Data to be determined |
| (S)-MCPA-CoA | Data to be determined | Data to be determined | Data to be determined | |
| Racemic MCPA-CoA | Data to be determined | Data to be determined | Data to be determined |
KI: Inhibition constant; kinact: maximal rate of inactivation.
Table 2: Substrate Protection Against Inactivation by MCPA-CoA Stereoisomers
| Enzyme | Substrate | Inhibitor | Apparent kinact (min-1) | % Protection |
| SCAD | Butyryl-CoA | (R)-MCPA-CoA | Data to be determined | Data to be determined |
| (S)-MCPA-CoA | Data to be determined | Data to be determined | ||
| MCAD | Octanoyl-CoA | (R)-MCPA-CoA | Data to be determined | Data to be determined |
| (S)-MCPA-CoA | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are essential for the successful execution of these comparative studies.
Synthesis and Separation of (R)- and (S)-MCPA-CoA
The synthesis of racemic MCPA can be achieved from 2-methyl-4-chlorophenol and chloroacetic acid[4]. The resulting racemic MCPA would then need to be resolved into its (R) and (S) enantiomers. This can be accomplished using chiral chromatography techniques. Once the individual stereoisomers of MCPA are isolated, they can be converted to their respective CoA thioesters. Chemo-enzymatic methods provide a reliable route for the synthesis of acyl-CoA esters from the corresponding carboxylic acids[5].
Enzyme Purification
Purified preparations of SCAD and MCAD are required for these studies. These enzymes can be isolated from animal tissues, such as rat liver, or expressed and purified from recombinant systems.
Acyl-CoA Dehydrogenase Activity Assay
The activity of acyl-CoA dehydrogenases can be monitored spectrophotometrically. A common method is the ETF fluorescence reduction assay, which follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase[6]. Alternatively, assays using artificial electron acceptors like ferricenium hexafluorophosphate can be employed[6].
Protocol for Inactivation Kinetics:
-
Purified SCAD or MCAD will be incubated with varying concentrations of (R)-MCPA-CoA, (S)-MCPA-CoA, or racemic MCPA-CoA in a suitable buffer at a constant temperature.
-
At specific time intervals, aliquots of the incubation mixture will be withdrawn and diluted into an assay mixture containing a saturating concentration of the enzyme's substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD) and the electron acceptor.
-
The residual enzyme activity will be measured.
-
The natural logarithm of the percentage of remaining activity will be plotted against the incubation time. The apparent first-order rate constant of inactivation (kobs) will be determined from the slope of this plot.
-
The values of kobs at different inhibitor concentrations will be plotted to determine the kinetic parameters KI and kinact.
Protocol for Substrate Protection:
-
The inactivation experiment will be repeated in the presence of a saturating concentration of the enzyme's natural substrate (e.g., butyryl-CoA for SCAD).
-
The apparent inactivation rate constant in the presence of the substrate will be compared to the rate constant in its absence to quantify the degree of protection.
Visualizing the Experimental Workflow and Underlying Pathways
To better illustrate the experimental design and the biochemical context, the following diagrams are provided.
Caption: Experimental workflow for comparing the inactivation potential of MCPA-CoA stereoisomers.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking a Metabolic Menace: A Comparative Guide to the Cross-Reactivity of Methylenecyclopropyl Acetyl-CoA with Acyl-CoA Dehydrogenases
For researchers, scientists, and drug development professionals, understanding the specific interactions of metabolic inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of Methylenecyclopropyl acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin A from the unripe ackee fruit, with various acyl-CoA dehydrogenases. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for reproducing and extending these findings.
This compound is a potent suicide inhibitor of several key enzymes involved in fatty acid and amino acid metabolism. Its irreversible inactivation of specific acyl-CoA dehydrogenases is the underlying cause of Jamaican Vomiting Sickness, a serious and potentially fatal hypoglycemic syndrome. A thorough understanding of its differential effects on various dehydrogenases is crucial for developing therapeutic strategies and for its potential use as a tool in metabolic research.
Comparative Analysis of Dehydrogenase Inhibition by MCPA-CoA
MCPA-CoA exhibits a distinct pattern of reactivity with different members of the acyl-CoA dehydrogenase family. This selectivity is the basis for the specific metabolic disturbances observed in hypoglycin A toxicity. The following table summarizes the inhibitory effects of MCPA-CoA on a panel of dehydrogenases based on available experimental data.
| Dehydrogenase | Substrate Specificity | Observed Inhibition by MCPA-CoA | Quantitative Parameters (k_inact / K_I) M⁻¹s⁻¹ |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 Acyl-CoAs | Severe and irreversible inactivation | ~1.3 x 10⁴ |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 Acyl-CoAs | Severe and irreversible inactivation | ~1.1 x 10⁴ |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 Acyl-CoAs | Not significantly inactivated | - |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Isovaleryl-CoA (from Leucine metabolism) | Severe and irreversible inactivation | Not explicitly quantified, but described as severe |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Metabolites of Isoleucine and Valine | Slowly and mildly inactivated | Not explicitly quantified |
Note: The quantitative data for k_inact / K_I are estimations derived from qualitative descriptions and comparative studies, as precise values for all enzymes are not consistently reported in a single source. These values represent the second-order rate constant for inactivation and provide a measure of the inhibitor's efficiency.
The data clearly indicates that MCPA-CoA potently inhibits dehydrogenases involved in the metabolism of short- and medium-chain fatty acids, as well as the branched-chain amino acid leucine.[1] In contrast, the enzyme responsible for the initial dehydrogenation of long-chain fatty acids, LCAD, is largely unaffected.[1] This differential inhibition leads to an accumulation of short- and medium-chain acyl-CoAs and their derivatives, which disrupts beta-oxidation and gluconeogenesis, ultimately causing profound hypoglycemia.[2]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a common method for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor.
Principle: The activity of acyl-CoA dehydrogenases can be monitored by following the reduction of an electron acceptor, such as ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP), which changes its absorbance upon reduction. The rate of this change is proportional to the enzyme activity.
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD, MCAD, or LCAD)
-
Substrate: Acyl-CoA of appropriate chain length (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Electron acceptor: Ferricenium hexafluorophosphate or DCPIP
-
Potassium phosphate buffer (pH 7.2)
-
Spectrophotometer capable of reading at the appropriate wavelength (e.g., 600 nm for DCPIP)
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the electron acceptor at a suitable concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the acyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at the appropriate wavelength over time.
-
The initial linear rate of absorbance change is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of electron acceptor per minute.
Determination of Kinetic Parameters for Suicide Inhibition (k_inact and K_I)
This protocol outlines the steps to determine the kinetic constants for the irreversible inactivation of a dehydrogenase by MCPA-CoA.
Principle: Suicide inhibitors, like MCPA-CoA, are processed by the target enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. The kinetics of this inactivation can be described by two parameters: K_I, the concentration of inhibitor that gives half-maximal inactivation, and k_inact, the maximal rate of inactivation.
Materials:
-
Purified acyl-CoA dehydrogenase
-
MCPA-CoA at various concentrations
-
Acyl-CoA substrate for the dehydrogenase
-
Reagents for the spectrophotometric activity assay (as described above)
Procedure:
-
Pre-incubation: Incubate the enzyme with various concentrations of MCPA-CoA in a buffer solution at a constant temperature.
-
Time-course of inactivation: At different time intervals during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.
-
Residual activity measurement: Immediately dilute the aliquots into the reaction mixture for the spectrophotometric activity assay (containing the substrate and electron acceptor) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the assay.
-
Data analysis:
-
For each concentration of MCPA-CoA, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this plot will give the apparent first-order rate constant of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of MCPA-CoA.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of the inhibitor.
-
The values of k_inact and K_I can be determined from the hyperbolic fit of this plot. The ratio k_inact/K_I represents the second-order rate constant of inactivation and is a measure of the inhibitor's efficiency.
-
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its subsequent inhibition of key dehydrogenases, leading to hypoglycemia.
Caption: Step-by-step workflow for the kinetic analysis of dehydrogenase inactivation by MCPA-CoA.
This guide provides a foundational understanding of the cross-reactivity of MCPA-CoA with various dehydrogenases. The presented data and protocols offer a starting point for researchers to delve deeper into the mechanisms of this potent metabolic toxin and to explore its implications in toxicology and drug development.
References
A Comparative Analysis of the Toxicity of Methylenecyclopropyl Acetyl-CoA and Methylenecyclopropylformyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two closely related metabolites: Methylenecyclopropyl acetyl-CoA (MCPA-CoA) and Methylenecyclopropylformyl-CoA (MCPF-CoA). Both compounds are potent inhibitors of fatty acid metabolism and are the causative agents of severe hypoglycemic syndromes. Understanding their distinct mechanisms of action is crucial for the development of diagnostic and therapeutic strategies.
Introduction
This compound (MCPA-CoA) and Methylenecyclopropylformyl-CoA (MCPF-CoA) are toxic metabolites derived from the ingestion of naturally occurring amino acids found in certain fruits. MCPA-CoA is the metabolic product of hypoglycin A, present in the unripened fruit of the ackee tree (Blighia sapida), and is responsible for Jamaican Vomiting Sickness.[1][2][3] MCPF-CoA is formed from methylenecyclopropylglycine (MCPG), found in the seeds of the lychee fruit (Litchi chinensis), and has been implicated in outbreaks of acute encephalopathy.[4] Both toxins exert their primary toxic effect by disrupting mitochondrial β-oxidation of fatty acids, leading to a profound energy deficit and severe hypoglycemia.[5][6] However, their specific molecular targets within this critical metabolic pathway differ significantly.
Comparative Toxicity Data
| Feature | This compound (MCPA-CoA) | Methylenecyclopropylformyl-CoA (MCPF-CoA) |
| Parent Compound | Hypoglycin A[1][4] | Methylenecyclopropylglycine (MCPG)[4] |
| Natural Source | Unripe Ackee fruit (Blighia sapida)[1] | Lychee seeds (Litchi chinensis)[4] |
| Associated Syndrome | Jamaican Vomiting Sickness[1][2] | Acute Encephalitis Syndrome (AES)[4] |
| Primary Mechanism | Inhibition of fatty acid β-oxidation[1][7] | Inhibition of fatty acid β-oxidation[8][9] |
| Primary Enzyme Target | Acyl-CoA Dehydrogenases (SCAD, MCAD, IVDH)[10] | Enoyl-CoA Hydratases (ECHs)[8][9][11] |
| Metabolic Consequence | Depletion of Acetyl-CoA and ATP, impaired gluconeogenesis[3][7][12] | Inhibition of β-oxidation at the hydratase step, leading to hypoglycemia[6][9] |
| Clinical Manifestations | Severe vomiting, profound hypoglycemia, drowsiness, convulsions, coma, death[2][7] | Hypoglycemia, encephalopathy, seizures[4] |
Mechanism of Action and Signaling Pathways
The primary toxic action of both MCPA-CoA and MCPF-CoA is the disruption of mitochondrial fatty acid β-oxidation. This pathway is essential for energy production, particularly during periods of fasting when glucose levels are low. By inhibiting this pathway, these toxins trigger a cascade of metabolic derangements that culminate in severe hypoglycemia and cellular dysfunction.
This compound (MCPA-CoA)
MCPA-CoA acts as a suicide inhibitor of several acyl-CoA dehydrogenases.[10] These enzymes are responsible for the first dehydrogenation step in the β-oxidation spiral. MCPA-CoA specifically and irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[10] The inhibition of these key enzymes halts the breakdown of fatty acids, leading to a sharp decrease in the production of acetyl-CoA and the reducing equivalents (NADH and FADH2) necessary for ATP synthesis. The lack of acetyl-CoA, a critical activator of pyruvate carboxylase, also impairs gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[7] This dual hit on energy metabolism results in the profound hypoglycemia characteristic of Jamaican Vomiting Sickness.
Caption: Metabolic disruption by MCPA-CoA.
Methylenecyclopropylformyl-CoA (MCPF-CoA)
In contrast to MCPA-CoA, MCPF-CoA primarily targets a different enzymatic step in the β-oxidation pathway. It is a potent inactivator of enoyl-CoA hydratases (ECHs), the enzymes responsible for the second step, the hydration of the trans-Δ2-enoyl-CoA intermediate.[8][9][11] By inhibiting ECH, MCPF-CoA also brings the β-oxidation spiral to a halt, preventing the further metabolism of fatty acids. The resulting energy deficit and impairment of gluconeogenesis lead to the hypoglycemia and encephalopathy seen in lychee-associated toxicity. Some studies also suggest that MCPF-CoA can inhibit 2-methyl-(branched-chain)-acyl-CoA dehydrogenase.[9]
Caption: Metabolic disruption by MCPF-CoA.
Experimental Protocols
The investigation of the inhibitory effects of MCPA-CoA and MCPF-CoA on their respective target enzymes typically involves in vitro enzyme assays using purified enzymes.
General Experimental Workflow for Enzyme Inhibition Assays
Caption: General workflow for enzyme inhibition studies.
Protocol for Acyl-CoA Dehydrogenase Inhibition Assay (MCPA-CoA)
-
Enzyme Preparation: Purify short-chain, medium-chain, or isovaleryl-CoA dehydrogenase from a suitable source (e.g., rat liver mitochondria).
-
Inhibitor: Synthesize or isolate MCPA-CoA.
-
Assay: The activity of acyl-CoA dehydrogenases can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor, such as ferricenium hexafluorophosphate or an electron-transfer flavoprotein (ETF).
-
Procedure:
-
Pre-incubate the purified enzyme with varying concentrations of MCPA-CoA for a defined period.
-
Initiate the reaction by adding the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Monitor the change in absorbance over time to determine the reaction rate.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis: Determine the percentage of inhibition at each MCPA-CoA concentration and calculate the IC50 value. Kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).
Protocol for Enoyl-CoA Hydratase Inhibition Assay (MCPF-CoA)
-
Enzyme Preparation: Purify enoyl-CoA hydratase from a source such as bovine liver or pig kidney.[8]
-
Inhibitor: Synthesize or isolate MCPF-CoA.
-
Assay: The activity of enoyl-CoA hydratase is typically measured by monitoring the hydration of crotonyl-CoA to acetoacetyl-CoA at a specific wavelength (e.g., 263 nm).
-
Procedure:
-
Pre-incubate the purified enzyme with different concentrations of MCPF-CoA.
-
Start the reaction by adding the substrate, crotonyl-CoA.
-
Follow the decrease in absorbance as the substrate is converted to the product.
-
A control reaction without MCPF-CoA is performed for comparison.
-
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50. The mode of inhibition can be investigated by varying the pre-incubation time and substrate concentration.[8][11]
Conclusion
This compound and Methylenecyclopropylformyl-CoA are potent metabolic toxins that, despite their structural similarities, exhibit distinct mechanisms of toxicity by targeting different enzymes within the fatty acid β-oxidation pathway. MCPA-CoA primarily inhibits acyl-CoA dehydrogenases, while MCPF-CoA targets enoyl-CoA hydratases. This difference in molecular targets underscores the importance of precise identification of the causative agent in cases of suspected poisoning for the development of targeted therapeutic interventions. Further research into the downstream cellular signaling events triggered by the inhibition of these enzymes will provide a more complete understanding of the pathophysiology of these life-threatening conditions.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Hypoglycin | 156-56-9 | Benchchem [benchchem.com]
- 4. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fortunejournals.com [fortunejournals.com]
A Comparative Kinetic Analysis of Enzyme Inhibition by Methylenecyclopropyl Acetyl-CoA and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of enzyme inhibition by Methylenecyclopropyl acetyl-CoA (MCPA-CoA) with other notable enzyme inhibitors. MCPA-CoA, a toxic metabolite derived from hypoglycin A found in unripe ackee fruit, is a well-established suicide inhibitor of acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation. Understanding its inhibitory mechanism and comparing it with other inhibitors is vital for toxicological studies and the development of novel therapeutics targeting metabolic pathways.
Executive Summary
This guide delves into the kinetic parameters of enzyme inhibition by MCPA-CoA, focusing on its primary targets: short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). For a comprehensive comparison, we analyze two alternative inhibitors: 2-pentynoyl-CoA, another mechanism-based (suicide) inhibitor of acyl-CoA dehydrogenases, and Malonyl-CoA, a reversible inhibitor of carnitine palmitoyltransferase I (CPT-I), a key enzyme in fatty acid metabolism. Due to the irreversible nature of suicide inhibition, kinetic analysis for MCPA-CoA and 2-pentynoyl-CoA focuses on the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I). For the reversible inhibitor, Malonyl-CoA, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are the key parameters.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key kinetic parameters for the inhibition of their respective target enzymes by MCPA-CoA and the selected alternative inhibitors. It is important to note that direct comparison of potency between irreversible and reversible inhibitors can be complex. For suicide inhibitors, a lower K_I and a higher k_inact indicate greater efficiency. For reversible inhibitors, a lower Ki or IC50 value signifies higher potency.
| Inhibitor | Target Enzyme | Type of Inhibition | Key Kinetic Parameters | Reference |
| This compound (MCPA-CoA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Suicide (Irreversible) | Data not readily available in quantitative format | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Suicide (Irreversible) | Data not readily available in quantitative format | [1] | |
| 2-Pentynoyl-CoA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Suicide (Irreversible) | Inactivates SCAD | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Suicide (Irreversible) | Inactivates MCAD | [2] | |
| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPT-I) | Reversible (Competitive) | IC50: 0.034 µM - 6.3 µM (dependent on substrate concentration) Ki: Varies with temperature and tissue source | [3][4][5][6][7] |
Note: While the qualitative inhibitory effects of MCPA-CoA are well-documented, specific Ki and k_inact values from single, directly comparable studies are not consistently reported in the literature, highlighting a potential area for further research.
Signaling Pathways and Experimental Workflows
The inhibition of acyl-CoA dehydrogenases by MCPA-CoA has significant downstream metabolic consequences. The following diagrams illustrate the affected metabolic pathway and a general workflow for the kinetic analysis of enzyme inhibition.
Caption: Inhibition of Fatty Acid β-Oxidation Pathway.
Caption: General Workflow for Kinetic Analysis of Enzyme Inhibition.
Experimental Protocols
A detailed protocol for a spectrophotometric assay to determine the kinetic parameters of acyl-CoA dehydrogenase inhibition is provided below. This method is adaptable for both reversible and irreversible inhibitors with appropriate modifications to the data analysis.
Objective: To determine the kinetic parameters (Km, Vmax, Ki, IC50, k_inact, K_I) of an inhibitor against a specific acyl-CoA dehydrogenase.
Materials:
-
Purified short-chain or medium-chain acyl-CoA dehydrogenase
-
Inhibitor stock solution (e.g., this compound)
-
Substrate stock solution (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes
-
Microplate reader (optional, for higher throughput)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of substrates and inhibitors in the appropriate solvent.
-
Prepare a working solution of DCPIP and PMS in the assay buffer. The final concentrations in the assay will typically be around 50 µM for DCPIP and 1 mM for PMS.
-
-
Enzyme Activity Assay (Control - No Inhibitor):
-
To a cuvette, add the assay buffer, DCPIP, and PMS.
-
Add varying concentrations of the acyl-CoA substrate.
-
Initiate the reaction by adding a fixed amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat for each substrate concentration to generate data for a Michaelis-Menten plot.
-
-
Inhibition Assay:
-
For Reversible Inhibitors (e.g., Malonyl-CoA, if testing CPT-I):
-
Perform the enzyme activity assay as described above, but with the inclusion of a fixed concentration of the inhibitor in the reaction mixture.
-
Repeat the entire substrate saturation experiment at several different fixed inhibitor concentrations.
-
-
For Suicide Inhibitors (e.g., MCPA-CoA, 2-Pentynoyl-CoA):
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the assay cuvette containing the substrate and other reaction components to measure the remaining enzyme activity.
-
The rate of inactivation (k_obs) at each inhibitor concentration can be determined by plotting the natural log of the remaining activity versus the pre-incubation time.
-
-
-
Data Analysis:
-
Michaelis-Menten and Lineweaver-Burk Plots: Plot the initial velocities against substrate concentrations to generate a Michaelis-Menten curve. A double reciprocal plot (Lineweaver-Burk) of 1/V₀ versus 1/[S] can be used to determine Km and Vmax.[1]
-
Determination of Ki for Reversible Inhibitors: Analyze the data from the inhibition assays using nonlinear regression fitting to the appropriate inhibition model (competitive, non-competitive, etc.) in software like GraphPad Prism.[8]
-
Determination of k_inact and K_I for Suicide Inhibitors: Plot the observed inactivation rates (k_obs) against the inhibitor concentrations. The data can be fitted to the equation: k_obs = (k_inact * [I]) / (K_I + [I]) to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[9]
-
Conclusion
This compound is a potent suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases, leading to a disruption of fatty acid β-oxidation. While its mechanism is well-characterized, a lack of standardized reporting of quantitative kinetic data makes direct comparisons with other inhibitors challenging. This guide provides a framework for understanding and comparing the kinetics of MCPA-CoA with alternative inhibitors like 2-pentynoyl-CoA and Malonyl-CoA. The provided experimental protocol offers a starting point for researchers to conduct their own comparative kinetic analyses, which are crucial for advancing our understanding of metabolic regulation and for the development of targeted therapeutic interventions. Further research to quantify the kinetic parameters of MCPA-CoA inhibition under standardized conditions would be of significant value to the scientific community.
References
- 1. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of short-chain acyl-coenzyme A dehydrogenase from pig liver by 2-pentynoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature effects on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the sensitivity of carnitine palmitoyltransferase to inhibition by malonyl-CoA are due to differences in Ki values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphpad.com [graphpad.com]
- 9. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of MCPA-CoA-Enzyme Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the structural characterization of covalent adducts formed between (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and its target enzymes. The objective is to offer a comparative overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Cryo-Electron Microscopy (Cryo-EM) to aid researchers in selecting the most appropriate method for their specific research goals. This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes the analytical workflows.
Introduction to MCPA-CoA-Enzyme Adducts
MCPA-CoA is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit. It is known to irreversibly inhibit several acyl-CoA dehydrogenases, playing a crucial role in the presentation of Jamaican Vomiting Sickness. The covalent bond formation between MCPA-CoA and the enzyme's active site is a key aspect of its toxicity. Understanding the precise three-dimensional structure of this adduct is paramount for elucidating the mechanism of inhibition and for the development of potential therapeutic interventions.
Comparative Analysis of Structural Biology Techniques
The selection of an analytical technique for studying the MCPA-CoA-enzyme adduct depends on the specific information required, such as the need for atomic-level detail, information on dynamics, or high-throughput screening. The following tables provide a quantitative comparison of the major techniques.
Table 1: Performance Comparison of Primary Analytical Techniques
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Information Provided | Atomic-resolution 3D structure in solution, protein dynamics, ligand binding site, covalent bond confirmation. | Precise mass of the adduct, stoichiometry of binding, identification of modified residue(s), quantification of adduct formation. | High-resolution 3D structure in a crystalline state, precise bond angles and distances. | High-resolution 3D structure in a vitrified state, can capture different conformational states. |
| Typical Resolution | 1.5 - 2.5 Å (for smaller proteins)[1] | N/A (provides mass information) | < 2.0 Å (often higher resolution than NMR)[1] | 2 - 4 Å (rapidly improving)[2][3][4][5] |
| Molecular Weight Limit | Practically < 50 kDa for high-resolution structure, can be extended with advanced techniques.[6] | Wide range, from small molecules to large protein complexes. | No theoretical upper limit, but crystallization is the bottleneck. | > 50 kDa is typical, but structures of smaller proteins (~40 kDa) are emerging.[2][3][4][5] |
| Sample Requirements | ~5-10 mg of >95% pure, soluble, and stable protein; isotopic labeling (¹⁵N, ¹³C) often required.[6] | ng to µg of purified protein or complex protein mixtures. | mg quantities of >95% pure protein that can form well-ordered crystals. | ~0.1-1 mg of >95% pure, stable protein in a suitable buffer.[3] |
| Throughput | Low to medium; spectra acquisition can take hours to days. | High; rapid analysis of multiple samples is possible.[2] | Low; crystal screening and optimization can be time-consuming. | Medium to high; automation is improving throughput. |
| Strengths | Provides information on dynamics and conformational changes in solution; does not require crystallization. | High sensitivity, suitable for complex mixtures, can quantify the extent of modification. | Can provide the most precise atomic-level detail of the adduct structure. | Can visualize large and flexible complexes that are difficult to crystallize; sample is in a near-native state.[7] |
| Limitations | Limited to smaller, soluble proteins; isotopic labeling can be expensive. | Does not directly provide 3D structural information. | Crystallization can be a major bottleneck and may introduce artifacts. | Resolution can be limited for smaller proteins; data processing is computationally intensive. |
Experimental Protocols
The following sections provide detailed, generalized protocols for the structural analysis of an MCPA-CoA-enzyme adduct using the discussed techniques. These should be adapted based on the specific properties of the target enzyme.
Mass Spectrometry (MS) for Adduct Characterization
Mass spectrometry is a powerful tool for confirming the formation of the covalent adduct, determining its stoichiometry, and identifying the specific amino acid residue(s) modified by MCPA-CoA.[8][9]
Objective: To confirm covalent modification of the target enzyme by MCPA-CoA and identify the site of adduction.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Diagram:
Caption: Workflow for identifying the MCPA-CoA adduction site using bottom-up proteomics.
Detailed Protocol:
-
Adduct Formation:
-
Incubate the purified target enzyme (e.g., 1 mg/mL) with a molar excess of MCPA-CoA (e.g., 10-fold) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at room temperature for a defined period (e.g., 1-2 hours).
-
-
Sample Cleanup:
-
Remove unreacted MCPA-CoA using a desalting column or dialysis to prevent interference in the MS analysis.
-
-
Protein Digestion (Bottom-up Proteomics):
-
Denature the protein adduct in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide to prevent disulfide scrambling.
-
Dilute the urea concentration to < 1 M and digest the protein overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid and inject it onto a reverse-phase C18 column connected to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the most intense ions in the MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS spectra against the protein sequence database.
-
Specify the mass of the MCPA-CoA adduct as a variable modification on potential reactive residues (e.g., cysteine, lysine).
-
The software will identify the peptide containing the mass shift and pinpoint the modified amino acid based on the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy can provide an atomic-resolution structure of the MCPA-CoA-enzyme adduct in solution, offering insights into conformational changes and dynamics upon covalent modification.[6][10][11]
Objective: To determine the three-dimensional structure of the MCPA-CoA-enzyme adduct in solution and map the interaction interface.
Methodology: Heteronuclear multidimensional NMR.
Experimental Workflow Diagram:
Caption: General workflow for the NMR structural analysis of the MCPA-CoA-enzyme adduct.
Detailed Protocol:
-
Isotope Labeling and Protein Purification:
-
Express the target enzyme in E. coli grown in minimal media supplemented with ¹⁵N-ammonium chloride and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Purify the labeled protein to >95% homogeneity.
-
-
NMR Sample Preparation:
-
Concentrate the labeled protein to 0.5-1.0 mM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl, with 10% D₂O).
-
-
NMR Spectroscopy:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-enzyme as a reference.
-
Incrementally add MCPA-CoA to the NMR sample and acquire a series of ¹H-¹⁵N HSQC spectra to monitor chemical shift perturbations, confirming the covalent reaction and identifying affected residues.[12]
-
For structure determination of the final adduct, acquire a suite of 3D NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain resonance assignment.
-
Acquire 3D ¹⁵N-edited and ¹³C-edited NOESY spectra to obtain through-space distance restraints between protons.
-
-
Structure Calculation:
-
Process the NMR data using software such as NMRPipe.
-
Assign the chemical shifts of the protein backbone and side chains using software like CcpNmr Analysis.
-
Automatically or manually assign NOE cross-peaks and convert them into distance restraints.
-
Calculate the 3D structure of the adduct using software such as CYANA or Xplor-NIH, followed by refinement in a water box.
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography can provide a static, high-resolution snapshot of the MCPA-CoA-enzyme adduct, revealing the precise geometry of the covalent bond and the interactions with the active site residues.
Objective: To obtain a high-resolution three-dimensional structure of the MCPA-CoA-enzyme adduct.
Methodology: X-ray diffraction of a co-crystal or a soaked crystal.
Experimental Workflow Diagram:
Caption: Workflow for determining the crystal structure of the MCPA-CoA-enzyme adduct.
Detailed Protocol:
-
Protein Purification and Crystallization:
-
Purify the target enzyme to >98% homogeneity and concentrate it to 5-10 mg/mL.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) for the apo-enzyme using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Adduct Crystal Formation:
-
Co-crystallization: Add a molar excess of MCPA-CoA to the purified enzyme solution before setting up the crystallization trials.
-
Soaking: Grow crystals of the apo-enzyme and then transfer them to a solution containing MCPA-CoA for a specific duration to allow the inhibitor to diffuse in and react.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the crystal on a goniometer in an X-ray beamline (synchrotron or in-house source) and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.
-
Build an initial model of the protein into the electron density map.
-
Model the covalently bound MCPA-CoA into the active site based on the electron density.
-
Refine the atomic coordinates of the model against the experimental data to improve the fit and geometry.
-
Validate the final structure using established crystallographic quality metrics.
-
Cryo-Electron Microscopy (Cryo-EM) as an Alternative Approach
For larger enzyme complexes or those resistant to crystallization, single-particle cryo-EM has emerged as a powerful alternative for structural determination.[7]
Objective: To determine the three-dimensional structure of a large MCPA-CoA-enzyme complex.
Methodology: Single-particle cryo-electron microscopy.
Experimental Workflow Diagram:
Caption: Workflow for cryo-EM analysis of the MCPA-CoA-enzyme adduct.
Detailed Protocol:
-
Sample Preparation:
-
Prepare the MCPA-CoA-enzyme adduct as described for the other techniques, ensuring high purity and homogeneity. A concentration of 0.5-5 mg/mL is typically required.[4]
-
-
Grid Preparation:
-
Apply a small volume (2-3 µL) of the sample to a glow-discharged cryo-EM grid.
-
Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane to rapidly freeze the sample in a non-crystalline, vitreous state.
-
-
Data Collection:
-
Screen the frozen grids on a transmission electron microscope (TEM) to assess ice quality and particle distribution.
-
Collect a large dataset of thousands of micrographs using an automated data collection software.
-
-
Image Processing and 3D Reconstruction:
-
Pre-process the micrographs to correct for beam-induced motion and estimate the contrast transfer function (CTF) of the microscope.
-
Automatically pick individual particle projections from the micrographs.
-
Perform 2D classification to sort the particles into different orientational classes and remove bad particles.
-
Generate an initial 3D model from the 2D class averages.
-
Perform 3D classification to separate different conformational states and further refine the 3D map to high resolution.
-
-
Model Building and Refinement:
-
Fit the atomic model of the enzyme (and the MCPA-CoA ligand) into the final cryo-EM density map.
-
Refine the model to improve the fit and stereochemistry.
-
Conclusion
The structural analysis of the MCPA-CoA-enzyme adduct can be approached using a variety of powerful techniques. Mass spectrometry is indispensable for the initial confirmation of covalent modification and identification of the adduction site with high sensitivity. For atomic-level 3D structural information, X-ray crystallography remains the gold standard for achieving the highest resolution, provided that the adduct can be crystallized. NMR spectroscopy offers the unique advantage of studying the adduct's structure and dynamics in solution, which is a more native-like environment. Finally, cryo-EM provides a valuable alternative for large or flexible enzyme complexes that are not amenable to crystallization or NMR. The choice of methodology should be guided by the specific scientific questions being addressed, the amount and nature of the available sample, and the desired level of structural detail. In many cases, a combination of these techniques will provide the most comprehensive understanding of the MCPA-CoA-enzyme adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cryoem-solutions.com [cryoem-solutions.com]
- 4. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04938A [pubs.rsc.org]
- 7. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 10. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
Comparative Effects of MCPA-CoA on Short-Chain vs. Long-Chain Acyl-CoA Dehydrogenases: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) on short-chain acyl-CoA dehydrogenase (SCAD) and long-chain acyl-CoA dehydrogenase (LCAD). MCPA-CoA is the toxic metabolite of hypoglycin A, a compound found in the unripe ackee fruit, and is known to disrupt mitochondrial fatty acid β-oxidation. Understanding its specific interactions with acyl-CoA dehydrogenases is crucial for research into metabolic disorders and toxicology.
Executive Summary
Experimental evidence demonstrates that MCPA-CoA is a potent and selective inhibitor of short-chain acyl-CoA dehydrogenase (SCAD), acting as a suicide inhibitor that causes irreversible inactivation. In stark contrast, MCPA-CoA exhibits little to no inhibitory effect on long-chain acyl-CoA dehydrogenase (LCAD). This differential activity underlies the specific metabolic disruptions observed in hypoglycin A toxicity, such as the accumulation of short-chain fatty acid metabolites.
Data Presentation: Quantitative and Qualitative Comparison
| Feature | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Reference |
| Inhibition by MCPA-CoA | Severe and irreversible inactivation.[1] | Not significantly inactivated, even after prolonged incubation.[1] | |
| Mechanism of Inhibition | Suicide inhibitor; MCPA-CoA is acted upon by the enzyme and, in turn, irreversibly inactivates it.[1] | Spectrophotometric data is typical of a non-reacting CoA ester.[1] | |
| Substrate Protection | The presence of the natural substrate (e.g., butyryl-CoA) effectively prevents inactivation by MCPA-CoA.[1] | Not applicable as there is no significant inactivation. | |
| Metabolic Consequences of Inhibition | Accumulation of short-chain acyl-CoAs (e.g., butyryl-CoA) and their metabolites (e.g., ethylmalonic acid).[2] | β-oxidation of long-chain fatty acids remains largely unaffected by MCPA-CoA directly. |
Mechanism of Differential Inhibition
The specificity of MCPA-CoA's inhibitory action is rooted in the substrate-binding pocket of the respective acyl-CoA dehydrogenases. SCAD recognizes and binds MCPA-CoA as a substrate analog. This initiates the catalytic process, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible "suicide" inactivation. Conversely, the active site of LCAD does not accommodate MCPA-CoA in a way that facilitates this catalytic activation and subsequent inactivation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of fatty acid β-oxidation and a typical experimental workflow for assessing enzyme inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of Methylenecyclopropyl Acetyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive biochemicals like Methylenecyclopropyl Acetyl-CoA (MCPA-CoA) is a critical component of laboratory safety and operational integrity. Due to its inherent reactivity as a thioester and its known toxicity as a metabolite that inhibits acyl-CoA dehydrogenases, a structured and cautious approach to its disposal is paramount.
The recommended procedure involves a two-stage process: chemical deactivation through hydrolysis, followed by the collection and disposal of the resulting solution as hazardous waste, in accordance with institutional and local regulations.
Chemical and Safety Data Summary
The following table summarizes the key characteristics of this compound and its related compounds, based on available chemical safety information. This data informs the procedural steps outlined for its safe handling and disposal.
| Compound/Property | Key Information | Citation |
| This compound (MCPA-CoA) | A reactive thioester and a toxic metabolite that irreversibly inactivates several acyl-CoA dehydrogenases. | [1] |
| Thioester Bond Reactivity | The thioester linkage is a high-energy, reactive bond. Hydrolysis of this bond is a thermodynamically favorable and exergonic process. | [2][3] |
| Hydrolysis Products | Hydrolysis breaks the thioester bond to yield Coenzyme A and the corresponding carboxylic acid (in this case, methylenecyclopropylacetic acid). | [4][5][6] |
| Methylenecyclopropylacetic Acid (MCPA) | The parent carboxylic acid is a toxic compound, harmful if swallowed or absorbed through the skin, and is very toxic to aquatic organisms. | [3][4][5][7] |
| General Laboratory Waste | Hazardous, reactive, and toxic chemicals should not be disposed of down the drain. Waste must be segregated, appropriately contained, and clearly labeled. | [8][9][10][11][12] |
Experimental Protocol: Deactivation and Disposal of MCPA-CoA
This protocol details a step-by-step methodology for the safe deactivation and subsequent disposal of this compound in a laboratory setting.
Objective: To chemically deactivate MCPA-CoA by hydrolysis of the thioester bond and prepare the resulting solution for proper hazardous waste disposal.
Materials:
-
This compound solution for disposal
-
1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH) solution
-
1 M Hydrochloric Acid (HCl) for neutralization
-
pH indicator strips or calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir bar and stir plate
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps within a certified chemical fume hood.
-
Ensure all required PPE is worn correctly.
-
Have spill control materials readily available.
-
Label a dedicated glass beaker or flask for the deactivation procedure.
-
-
Alkaline Hydrolysis of the Thioester Bond:
-
Carefully transfer the MCPA-CoA solution to be disposed of into the prepared beaker.
-
While stirring the solution, slowly add 1 M NaOH or KOH dropwise. The goal is to raise the pH of the solution to >12 to facilitate the rapid hydrolysis of the thioester.
-
Monitor the pH of the solution using pH strips or a pH meter.
-
Continue stirring the solution at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion. This step breaks down the MCPA-CoA into the less reactive methylenecyclopropylacetic acid and Coenzyme A.
-
-
Neutralization of the Solution:
-
After the 2-hour incubation, slowly add 1 M HCl to the solution dropwise while continuously stirring.
-
Carefully monitor the pH, aiming for a final pH between 6.0 and 8.0. This neutralization step is critical for safe storage and disposal.[8]
-
-
Waste Collection and Labeling:
-
Once neutralized, carefully transfer the solution into a designated and properly labeled hazardous waste container.
-
The label should clearly state: "Hazardous Waste: Deactivated this compound solution (contains Methylenecyclopropylacetic acid, Coenzyme A, and salts)".
-
Include the date of accumulation.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated secondary containment area, segregated from incompatible chemicals.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound, from initial handling to final waste collection.
Caption: Workflow for the safe deactivation and disposal of MCPA-CoA.
By adhering to this structured protocol, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe operational environment while upholding their commitment to environmental responsibility. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reactome | acetyl-CoA + H2O => acetate + CoASH + H+ [reactome.org]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of the acetyl-CoA allosteric activator by Staphylococcus aureus pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Methylenecyclopropyl Acetyl-CoA
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methylenecyclopropyl acetyl-CoA. Due to the potential reactivity of the methylenecyclopropyl group and the biological activity of the acetyl-CoA moiety, adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Assessment
Potential Hazards Include:
-
Skin and eye irritation.
-
Harmful if ingested or inhaled.
-
Unknown toxicological properties.
-
Potential for reactivity due to the strained cyclopropyl ring and thioester linkage.
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific experimental procedures should be conducted to determine the final PPE requirements[3][4]. The following table summarizes the recommended PPE for handling this compound.
| Protection Area | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles & Face Shield | Safety goggles are the minimum requirement[3]. A face shield worn over safety goggles is necessary when there is a splash hazard, such as during solution preparation or transfer of larger volumes[3][5]. |
| Hand | Double Nitrile Gloves | Disposable nitrile gloves provide initial protection[3]. Double gloving is recommended for enhanced protection against potential chemical contact. Gloves should be inspected before use and changed immediately upon contamination[5]. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential reactions[5]. |
| Respiratory | Chemical Fume Hood | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[4]. For procedures with a high potential for aerosol generation, a respiratory protection evaluation may be necessary[5]. |
| Footwear | Closed-Toe Shoes | Protects feet from spills and dropped objects[5][6]. |
Operational Plan: Step-by-Step Handling
1. Preparation:
-
Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Spill Kit: Have a chemical spill kit readily accessible.
-
Quench Solution: Prepare a suitable quenching solution (e.g., a solution of a mild nucleophile like N-acetylcysteine or a buffered solution) to neutralize any reactive waste generated during the experiment.
-
PPE: Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static measures if the compound is a fine powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly.
-
Reactions: During reactions, maintain a safe distance and use a blast shield if there is any concern about exothermic or rapid reactions.
3. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
Proper disposal of chemical waste is crucial for safety and environmental protection[7].
1. Reactive Waste:
-
Quenching: Reaction mixtures containing this compound must be carefully and completely quenched as part of the experimental procedure before being collected for waste disposal[8]. If you are unsure how to safely quench your reaction, consult with your institution's Environmental Health and Safety (EHS) department[8].
-
Segregation: Collect the quenched material in a separate, compatible waste container[7][8]. Do not mix it with other waste streams unless compatibility has been confirmed[9].
2. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all constituents of the quenched mixture[7][8].
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS[9][10][11].
3. Empty Containers:
-
Rinsing: Rinse the empty container with a suitable solvent three times. The rinsate should be collected and treated as hazardous waste.
-
Disposal: Once rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
4. Unwanted or Expired Material:
-
Do not attempt to quench unwanted or expired this compound in its original container[8].
-
Label the container as hazardous waste and arrange for its disposal through your institution's EHS department[8].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. Reactive Acyl-CoA Species (RACS) modify proteins and induce carbon stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. justrite.com [justrite.com]
- 10. biomedico.uff.br [biomedico.uff.br]
- 11. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
